Gsk-lsd1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFYRLYJAZPPL-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Whitepaper on the Discovery and Synthesis of GSK-LSD1 (GSK2879552)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lysine-specific demethylase 1 (LSD1), the first histone demethylase to be discovered, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. By removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 modulates gene expression and is implicated in numerous cellular processes, including differentiation and proliferation. Its overexpression in various malignancies, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC), has established it as a high-priority therapeutic target. GSK-LSD1 (also known as GSK2879552) is a potent, selective, and irreversible mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline. This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and key preclinical and clinical data.
The Role of LSD1 in Cellular Signaling
LSD1 functions primarily as a transcriptional corepressor. It is a core component of several large protein complexes, most notably the CoREST (Corepressor for RE1-Silencing Transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. Within these complexes, LSD1 demethylates H3K4me1/2, marks associated with active enhancers and promoters, leading to gene silencing. This activity is crucial for maintaining cellular identity and suppressing inappropriate gene expression.
Conversely, when complexed with certain nuclear receptors, such as the androgen receptor (AR), LSD1's substrate specificity can switch to H3K9me1/2, repressive marks. Demethylation of H3K9me1/2 leads to transcriptional activation. This dual functionality places LSD1 at a critical node in cellular signaling, capable of both repressing tumor suppressor genes and activating oncogenic pathways, making it a highly attractive target for cancer therapy.[1][2][3]
Discovery and Preclinical Profile of this compound
GSK2879552 was identified as a potent, mechanism-based inactivator of LSD1.[4] It is an analogue of tranylcypromine, a known monoamine oxidase inhibitor that also exhibits moderate activity against LSD1. The discovery process focused on modifying the tranylcypromine scaffold to enhance potency and selectivity for LSD1 over other FAD-dependent enzymes.
Biochemical Activity and Selectivity
This compound is a potent irreversible inhibitor of LSD1. Its mechanism involves enzyme-catalyzed conversion to a reactive species that covalently modifies the FAD cofactor, leading to time-dependent inactivation.[5] The compound demonstrates high selectivity for LSD1 over the closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B.[3][6]
| Target | IC50 (nM) | Assay Type | Selectivity Fold (vs. LSD1) |
| LSD1 | 16 | HRP-coupled | - |
| LSD2 | >100,000 | HTRF | >6,250 |
| MAO-A | >100,000 | Radiometric | >6,250 |
| MAO-B | >100,000 | Radiometric | >6,250 |
| Table 1: Biochemical Potency and Selectivity of this compound. Data compiled from SGC and other sources.[3][6] |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of specific cancer cell lines, particularly those of AML and SCLC origin.[7] Inhibition of LSD1 leads to an increase in H3K4me2 marks, cell cycle arrest, and induction of differentiation markers, such as CD11b and CD86 in AML cells.[7] The growth inhibitory effects are primarily cytostatic, with significant apoptosis observed only after prolonged exposure or in combination with other agents.[8]
| Cell Line Type | Parameter | Value |
| AML Cell Lines (Panel average) | Proliferation EC50 | 137 ± 30 nM (10-day assay)[8] |
| Cancer Cell Lines (General) | Gene Expression EC50 | < 5 nM |
| Cancer Cell Lines (General) | Cell Growth EC50 | < 5 nM |
| Table 2: Cellular Activity of this compound in Cancer Cell Lines. |
In Vivo Efficacy and Pharmacokinetics
This compound is orally bioavailable and has demonstrated anti-tumor activity in xenograft models. In mice bearing SCLC xenografts (NCI-H1417), oral administration of GSK2879552 at 1.5 mg/kg resulted in 83% tumor growth inhibition.[6] Pharmacokinetic studies in mice revealed rapid absorption and a moderate half-life. Phase I clinical trials in humans confirmed rapid absorption and slow elimination.[9][10] However, the clinical development of GSK2879552 was terminated due to an unfavorable risk-benefit profile, with treatment-related toxicities including thrombocytopenia and encephalopathy being reported.[2][9][11]
| Species | Dose | Parameter | Value |
| Mouse | 5 mg/kg (p.o.) | Cmax | 720 ng/mL[10] |
| Mouse | 5 mg/kg (p.o.) | t1/2 | 1.9 h[10] |
| Human | 0.25 - 4 mg | PK Profile | Rapid absorption, slow elimination[9] |
| Table 3: Pharmacokinetic Parameters of this compound. |
Synthesis of this compound
The chemical structure of this compound is N-((1R,2S)-2-phenylcyclopropyl)piperidin-4-amine (as the core amine). The synthesis is notable for its use of biocatalysis to establish the critical stereochemistry of the trans-phenylcyclopropylamine moiety.
A key step in the manufacturing process is an enantioselective reductive amination reaction.[9] This step utilizes a specifically engineered imine reductase (IRED) to resolve a racemic mixture of trans-2-phenylcyclopropylamine and couple the desired (1R,2S)-enantiomer with an aldehyde precursor. This biocatalytic approach proved superior to traditional chemical methods, enabling the production of kilogram quantities of the key intermediate with high yield (84%) and excellent enantiomeric excess (>99.7% ee).[9]
Key Experimental Protocols
The characterization of this compound relied on a suite of robust biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies LSD1 enzymatic activity by detecting the demethylated product of a biotinylated H3K4me1 peptide substrate.
-
Compound Preparation: Serially dilute this compound or control compounds in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Enzyme Incubation: In a 384-well plate, pre-incubate the diluted compounds with ~0.45 nM of human recombinant LSD1 enzyme on ice for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of 10 µM FAD and the biotinylated H3(1-21)K4me1 peptide substrate. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Reaction Progression: Incubate the plate at 25°C for 1 hour.
-
Detection: Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Data Acquisition: After a further incubation period (e.g., 1 hour), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the amount of demethylated product.
-
Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine IC50 values by fitting the data to a four-parameter nonlinear regression model.[12]
Cell Proliferation Assay (CellTiter-Glo®)
This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed AML or other target cells in 384-well plates and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment: Add a dose range of this compound to the wells in duplicate. Include a "T0" plate of untreated cells to quantify the starting cell number.
-
Incubation: Incubate the plates for an extended period, typically 6 days, at 37°C in 5% CO2 to allow for the cytostatic effects to manifest.[11]
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent to all wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Background-subtract the luminescent values and normalize them to the T0 values. Plot the normalized values against compound concentration to generate dose-response curves and calculate EC50 values.[11]
Conclusion
This compound (GSK2879552) is a well-characterized, potent, and selective irreversible inhibitor of LSD1. Its discovery validated LSD1 as a druggable epigenetic target, and its preclinical data demonstrated significant anti-tumor potential in specific cancer types like AML and SCLC. The innovative use of a directed evolution-derived imine reductase in its synthesis highlights the power of biocatalysis in modern pharmaceutical manufacturing. While its clinical development was halted, this compound remains an invaluable chemical probe for elucidating the biology of LSD1 and serves as a foundational case study for the development of next-generation epigenetic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. GSK2879552 | Semantic Scholar [semanticscholar.org]
- 5. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of N-methyl and N-phenyl derivatives of 1,4-dioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]
- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
GSK-LSD1: A Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its involvement in transcriptional repression and the regulation of gene expression has implicated it in various physiological and pathological processes, including development, hematopoiesis, and notably, cancer.[2][3] The aberrant expression and activity of LSD1 in numerous cancers, such as acute myeloid leukemia (AML) and solid tumors, have established it as a promising therapeutic target.[2][4][5]
GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline.[4][6][7] It serves as a valuable chemical probe for elucidating the biological functions of LSD1 and for validating it as a drug target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its application in research settings.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Notes |
| Biochemical IC50 | 16 nM | Cell-free enzymatic assay | Potent inhibition of recombinant human LSD1.[7][8] |
| Cellular EC50 | < 5 nM (average) | Cancer cell line growth inhibition | Demonstrates potent activity in a cellular context.[6][8] |
| Cellular EC50 | 1.9 ± 0.9 nM | BrdU incorporation (MOLM-13 cells) | Inhibition of DNA synthesis in an AML cell line after 6 days of treatment.[4] |
| Mechanism of Action | Irreversible Inactivator | Kinetic studies | Forms a covalent adduct with the FAD cofactor of LSD1.[7][9] |
Selectivity Profile of this compound
| Target | Selectivity vs. LSD1 | Assay Type | Notes |
| LSD2 (KDM1B) | > 1000-fold | Enzymatic assay | Highly selective against the closest homolog of LSD1.[7][8] |
| MAO-A | > 1000-fold | Enzymatic assay | Minimal off-target activity against other FAD-dependent amine oxidases.[7][8] |
| MAO-B | > 1000-fold | Enzymatic assay | Minimal off-target activity against other FAD-dependent amine oxidases.[7][8] |
At a concentration of 10 µM, this compound showed no significant activity against a panel of 55 human recombinant receptors, with the exception of moderate inhibition of the 5-HT transporter (74%), 5-HT1A (49%), and the dopamine transporter (39%).[2][6]
Experimental Protocols
LSD1 Biochemical Inhibition Assay (HTRF)
This protocol is adapted from methodologies described for Homogeneous Time-Resolved Fluorescence (HTRF) assays.[10][11]
Materials:
-
Recombinant human LSD1 enzyme
-
This compound
-
Biotinylated monomethylated H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium-cryptate labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of recombinant LSD1 enzyme (final concentration ~0.4 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of a mixture of FAD (final concentration 10 µM) and the biotinylated H3K4me1 peptide substrate.
-
Incubate for 1 hour at 25°C.
-
Stop the reaction and proceed with detection by adding 10 µL of a detection mixture containing the Europium-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol is based on a luminescent cell viability assay.[6]
Materials:
-
Cancer cell line of interest (e.g., AML cell lines)
-
This compound
-
Complete cell culture medium
-
384-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 384-well plate at a density appropriate for the cell line and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Establish a baseline cell number by lysing an untreated plate of cells at the time of compound addition (T0).
-
Incubate the treated plates for 6 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Express the data as a percentage of the T0 value and plot against the compound concentration to determine the EC50.
Western Blot for Histone Mark Modulation
This protocol provides a general framework for assessing the effect of this compound on histone methylation marks.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 48-96 hours).
-
Harvest cells and lyse them in RIPA buffer to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the histone mark of interest (e.g., anti-H3K4me2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the signal of the histone mark to the signal of total histone H3.
In Vivo Mouse Model Protocol
This protocol provides a general guideline for in vivo studies with this compound. Specifics will vary depending on the mouse model and experimental goals.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, ddH2O mixture or corn oil)[8]
-
Appropriate mouse model (e.g., tumor xenograft model)
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle. A suggested formulation for aqueous delivery is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oil-based delivery, a 5% DMSO in corn oil mixture can be used.[8]
-
Acclimate the animals to the housing conditions before the start of the experiment.
-
Randomize the animals into treatment and control groups.
-
Administer this compound at the desired dose and schedule. Dosing can range from 1 mg/kg to higher concentrations depending on the study, and administration can be via intraperitoneal injection or oral gavage.[12][13] For example, in some studies, mice were treated with 1 mg/g body weight per day for 4 weeks.[12][13]
-
Monitor the animals regularly for signs of toxicity, tumor growth, and changes in body weight.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, and efficacy).
Mandatory Visualization
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot analysis of WT and LSD1-GT mES cells. - Mendeley Data [data.mendeley.com]
- 6. Luminescent cell viability assay. [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK-LSD1 in Hematopoietic Stem Cell Differentiation: A Technical Guide
Abstract
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator that governs the differentiation of hematopoietic stem cells (HSCs) by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its role is complex and highly context-dependent. The irreversible inhibitor GSK-LSD1 (GSK2879552) has emerged as a powerful chemical probe to dissect these functions and as a potential therapeutic agent. In undifferentiated hematopoietic stem and progenitor cells (HSPCs), inhibition by this compound prevents differentiation and promotes ex vivo expansion. Conversely, in the context of acute myeloid leukemia (AML), which is characterized by a differentiation blockade, this compound induces myeloid differentiation, representing a promising therapeutic strategy. In the erythroid lineage, its effects are concentration-dependent, with lower doses promoting therapeutically relevant fetal hemoglobin synthesis and higher doses blocking erythroid maturation and inducing a myeloid fate switch. This guide provides an in-depth technical overview of the mechanisms, experimental findings, and methodologies related to the action of this compound in hematopoiesis for researchers and drug development professionals.
Introduction to LSD1 and its Inhibition by this compound
Hematopoietic stem cells (HSCs) are responsible for generating all mature blood cell lineages through a tightly regulated process of differentiation. Epigenetic modifications are paramount in orchestrating the gene expression programs that determine cell fate. Lysine-Specific Demethylase 1 (LSD1), the first histone demethylase to be discovered, plays a pivotal role in this process[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes mono- and di-methyl groups from H3K4 (H3K4me1/2), marks associated with active transcription, thereby leading to gene repression[2][3][4].
LSD1 does not act alone but as a core component of several transcriptional repressor complexes. A well-characterized partner is the CoREST complex[4]. Furthermore, LSD1 interacts with lineage-specific transcription factors, such as Growth Factor Independence 1 (GFI1) and GFI1B, to silence genes and control hematopoietic progenitor cell differentiation[2][3]. Given its frequent overexpression in cancers like acute myeloid leukemia (AML), LSD1 has become a significant therapeutic target[2][5].
This compound (GSK2879552) is a potent, selective, and irreversible inactivator of LSD1[2][6]. By forming a covalent bond with the FAD cofactor, it provides a stable and long-lasting inhibition, making it an invaluable tool for studying LSD1 function and a candidate for clinical development[5][6][7].
The Dichotomous Role of LSD1 in Hematopoiesis
LSD1's function in blood cell development is multifaceted. In normal hematopoiesis, it is indispensable for the proper maturation of blood cells. It acts as an epigenetic governor by repressing the gene expression programs of hematopoietic stem and progenitor cells (HSPCs), a necessary step for them to commit to and proceed through differentiation[1][8]. Loss of LSD1 function leads to a failure to silence these stem and progenitor genes, which compromises the development of mature blood lineages[1][8].
Conversely, in malignant hematopoiesis, such as in AML, LSD1 is often co-opted to maintain the leukemic cells in an undifferentiated, proliferative state[9]. Here, its repressive activity contributes to the characteristic differentiation block of the disease.
This compound's Impact on Hematopoietic Stem and Progenitor Cells
The effect of this compound on early hematopoietic progenitors highlights its role in maintaining the balance between self-renewal and differentiation.
Promotion of Ex Vivo HSC Expansion
A significant challenge in HSC transplantation is the limited number of stem cells available from sources like umbilical cord blood. Research has shown that inhibiting LSD1 with this compound can promote the ex vivo expansion of human cord blood-derived CD34+ HSPCs by preventing their spontaneous differentiation[10]. This maintains the cells in a more primitive, undifferentiated state, thereby increasing the pool of functional HSCs available for therapeutic use.
| Parameter | Condition (this compound) | Result | Reference |
| CD34+ Cell Expansion | 1 nM for 6 days | ~1.5-fold increase in total CD34+ cells compared to starting number | [10] |
| Mechanism | Inhibition of LSD1 | Prevention of differentiation, maintenance of an undifferentiated epigenetic landscape | [10] |
Blockade of Endothelial-to-Hematopoietic Transition (EHT)
During embryonic development, HSCs arise from a specialized population of endothelial cells called hemogenic endothelium via the endothelial-to-hematopoietic transition (EHT). Studies using induced pluripotent stem cells (iPSCs) have demonstrated that this compound treatment blocks this critical developmental step[11][12][13]. This finding underscores that LSD1 activity is essential for the earliest stages of hematopoietic specification.
| Parameter | Control | This compound Treated | Reference |
| Hematopoietic Population | 32.4% | 1.5% | [12] |
| Hemogenic Endothelium | 25.7% | 39.4% | [12] |
| Endothelial Population | 41.9% | 59.1% | [12] |
This compound in Myeloid and Erythroid Differentiation
The role of this compound becomes particularly intriguing when examining its effects on lineage-committed progenitors, where its action can be therapeutically beneficial or detrimental depending on the cellular context.
Induction of Myeloid Differentiation in AML
AML is characterized by an accumulation of immature myeloid blasts that fail to differentiate. LSD1 is overexpressed in AML and is crucial for maintaining this leukemic state[2][5]. Treatment with this compound has been shown to release this differentiation block, inducing AML cells to mature.
The mechanism involves the disruption of the GFI1-LSD1 repressor complex. This leads to an increase in activating H3K4me2 marks at the promoters of key myeloid differentiation genes, such as ITGAM (CD11b) and CD86, triggering their expression and promoting a more mature immunophenotype[2][3][6]. This pro-differentiation effect makes this compound a promising therapeutic for AML, with clinical trials underway[7][14].
| Parameter | Cell Line | Treatment | Result | Reference |
| Myeloid Marker (CD11b) | MOLM-13 | GSK2879552 (titration) | Dose-dependent increase in ITGAM (CD11b) mRNA | [2] |
| Myeloid Marker (CD86) | MOLM-13 | GSK2879552 (titration) | Dose-dependent increase in CD86 mRNA | [2] |
| Anti-leukemic Activity | 12 of 13 AML cell lines | GSK2879552 | Induced expression of differentiation markers CD11b and CD86 | [6] |
Context-Dependent Effects on Erythroid Differentiation
In the erythroid lineage, this compound exhibits a dual role that is highly dependent on inhibitor concentration.
-
Induction of Fetal Hemoglobin (HbF): At lower concentrations, this compound and other LSD1 inhibitors can reactivate the expression of the fetal γ-globin gene[15][16]. LSD1 is part of a repressor complex that silences γ-globin expression in adult erythroid cells[16]. Gentle inhibition of LSD1 is sufficient to de-repress the gene, leading to increased synthesis of HbF, which is a primary therapeutic goal for β-globinopathies like sickle cell disease[15][16].
-
Erythroid-to-Myeloid Fate Switch: In contrast, high concentrations or complete loss of LSD1 function blocks erythroid differentiation and can induce a lineage switch[17][18]. LSD1 is required to repress key myeloid transcription factors, such as PU.1 and RUNX1, in erythroid progenitors[17][18]. Strong inhibition by this compound de-represses these factors, activating a myeloid gene program and converting the cell's fate from erythroid to myeloid[17].
| Parameter | System | Treatment (this compound) | Result | Reference |
| HbF Induction | Human CD34+ cells | 0.1 μM for 5 days | Significant increase in %HbF-positive cells | [15] |
| γ-globin Expression | Human CD34+ cells | 0.1 μM for 5 days | Significant induction of γ-globin mRNA | [15] |
| Lineage Conversion | Mouse erythroid progenitors | Lsd1 inactivation | Expansion of granulocyte-monocyte progenitor-like cells | [17] |
| Myeloid Gene Upregulation | Human CD34+ cells | 370 nM LSD1i | Increased mRNA levels of PU.1 and RUNX1 | [17] |
Key Experimental Protocols
Flow Cytometry for Myeloid Differentiation Markers (CD11b/CD86)
-
Cell Culture: Culture AML cells (e.g., MOLM-13) in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Treatment: Seed cells at a density of 2x10^5 cells/mL and treat with a titration of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for 24-72 hours.
-
Harvesting: Harvest approximately 0.5-1x10^6 cells per sample and wash with ice-cold PBS containing 2% FBS (FACS buffer).
-
Staining: Resuspend cells in 100 μL of FACS buffer and add fluorochrome-conjugated antibodies against human CD11b and CD86. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with 1 mL of FACS buffer.
-
Analysis: Resuspend the final cell pellet in 300-500 μL of FACS buffer. Acquire data on a flow cytometer. Gate on viable cells and analyze the percentage of CD11b+ and CD86+ cells.
Intracellular Staining for Fetal Hemoglobin (HbF)
-
Cell Culture: Culture human CD34+ progenitor cells in a two-phase erythroid differentiation media. Treat with this compound (e.g., 0.02-0.1 μM) during the differentiation phase (typically for the last 5 days of culture)[15].
-
Harvesting: Harvest cells and wash with PBS.
-
Fixation & Permeabilization: Use a commercial fixation/permeabilization kit (e.g., containing paraformaldehyde and saponin) according to the manufacturer's instructions. This step is critical for allowing the antibody to access the intracellular HbF.
-
Staining: Resuspend permeabilized cells in perm/wash buffer and add a fluorochrome-conjugated anti-HbF antibody. Incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Wash cells twice with perm/wash buffer.
-
Analysis: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of HbF-positive cells within the erythroid population.
Therapeutic Implications and Future Directions
The potent and context-specific activities of this compound present both opportunities and challenges for its therapeutic application.
-
Oncology: In AML and high-risk myelodysplastic syndromes (MDS), this compound (GSK2879552) has shown promise as a differentiating agent[14]. Clinical trials are evaluating its safety and efficacy both as a monotherapy and in combination with other agents like all-trans retinoic acid (ATRA)[2][14].
-
β-Globinopathies: The ability of LSD1 inhibitors to induce HbF offers a novel therapeutic avenue for sickle cell disease and β-thalassemia[15][16]. The key challenge is to achieve sufficient γ-globin reactivation without causing significant impairment of overall erythropoiesis.
-
HSC Transplantation: The use of this compound to expand HSCs ex vivo could overcome the cell-dose limitations of cord blood transplants, potentially making this curative therapy available to more patients[10].
Future research must focus on defining the precise therapeutic windows for these different applications and understanding the long-term consequences of LSD1 inhibition on the hematopoietic system to mitigate potential on-target toxicities.
Conclusion
This compound is a powerful modulator of hematopoietic stem cell fate. Its inhibition of LSD1 can either maintain stemness and promote HSC expansion, or it can drive differentiation, depending entirely on the cellular and developmental context. In malignant myeloid cells, it forces differentiation, while in the erythroid lineage, it can either reactivate beneficial fetal genes or trigger a lineage switch. This intricate and dichotomous role makes this compound a valuable tool for research and a promising, albeit complex, candidate for epigenetic therapy in hematological disorders.
References
- 1. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium | Haematologica [haematologica.org]
- 13. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. An erythroid-to-myeloid cell fate conversion is elicited by LSD1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
In Vitro Characterization of GSK-LSD1 Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene repression. Its involvement in various cancers has made it a significant target for therapeutic intervention.
Core Principles of this compound Inhibition
This compound and its structurally similar analog, GSK2879552, are mechanism-based inactivators of LSD1.[1] This means they are processed by the enzyme's catalytic machinery, leading to the formation of a reactive species that covalently binds to the FAD cofactor, resulting in irreversible inhibition.[2] This targeted inactivation provides high specificity and prolonged duration of action.
Quantitative Analysis of this compound Potency and Selectivity
The enzymatic activity and inhibitory potential of this compound and its analogs are quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while selectivity is assessed by comparing its activity against related enzymes.
| Compound | Target | IC50 (nM) | Assay Type | Selectivity | Reference |
| This compound | LSD1 | 16 | Cell-free assay | >1000-fold vs. LSD2, MAO-A, MAO-B | [3][4] |
| GSK2879552 | LSD1 | 56.8 | HTRF Assay | High vs. other FAD-dependent enzymes | [5][6] |
| GSK2879552 | LSD1 | ~20 | Not specified | Not specified | [7] |
| This compound | LSD1 | Kiapp 160 | Kinetic Assay | >1000-fold vs. LSD2, MAO-A, MAO-B | [8] |
Experimental Protocols for Enzymatic Characterization
The in vitro characterization of this compound's enzymatic activity relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays.
Horseradish Peroxidase (HRP) Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Principle: LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing formaldehyde and H₂O₂. The H₂O₂ is then used by HRP to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Human recombinant LSD1 enzyme (e.g., 5 nM final concentration).
-
H3K4me2 peptide substrate (e.g., 2.5 µM final concentration).
-
Horseradish Peroxidase (HRP) (e.g., 1 U/mL final concentration).
-
Amplex Red reagent (e.g., 10 µM final concentration).
-
This compound or other inhibitors at various concentrations.
-
-
Assay Procedure:
-
Add 25 µL of 2x inhibitor solution (in assay buffer) to the wells of a 384-well black plate.
-
Add 25 µL of 2x enzyme/substrate/HRP/Amplex Red mix to initiate the reaction.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation (e.g., 531 nm) and emission (e.g., 595 nm) wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a proximity-based assay that measures the demethylation of a biotinylated histone H3 peptide.
Principle: A biotinylated H3K4me2 peptide is used as the substrate. After the demethylation reaction, a europium cryptate-labeled anti-H3K4me1/0 antibody and a streptavidin-XL665 conjugate are added. If the substrate is not demethylated, the antibody and streptavidin are in close proximity, leading to a high HTRF signal. Demethylation by LSD1 prevents antibody binding, resulting in a loss of signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA.
-
Human recombinant LSD1 enzyme.
-
Biotinylated H3K4me2 peptide substrate.
-
This compound or other inhibitors at various concentrations.
-
Detection reagents: Europium cryptate-labeled anti-H3K4me1/0 antibody and Streptavidin-XL665.
-
-
Assay Procedure:
-
Incubate the LSD1 enzyme with varying concentrations of the inhibitor.
-
Add the biotinylated H3K4me2 peptide substrate to start the enzymatic reaction.
-
Incubate to allow for demethylation.
-
Stop the reaction and add the detection reagents.
-
Incubate to allow for binding.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals at 665 nm and 620 nm.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for understanding complex workflows and biological mechanisms.
Caption: Workflow for in vitro enzymatic assay of this compound.
Caption: Mechanism of LSD1 action and its inhibition by this compound.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
GSK-LSD1: A Comprehensive Selectivity Profile Against Amine Oxidases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the selectivity profile of the potent and irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK-LSD1 (also known as GSK2879552). A thorough understanding of a compound's selectivity is paramount in drug development to predict potential off-target effects and to ensure the desired therapeutic efficacy. This document summarizes the quantitative data on this compound's activity against other key flavin-dependent amine oxidases, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a highly potent and selective inhibitor of LSD1, a key epigenetic regulator involved in various cellular processes, including differentiation and proliferation. Its selectivity is a critical attribute, distinguishing it from other less specific amine oxidase inhibitors. Data indicates that this compound exhibits a remarkable selectivity of over 1000-fold for LSD1 when compared to other closely related flavin adenine dinucleotide (FAD)-dependent enzymes, including Lysine-Specific Demethylase 2 (LSD2), Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B)[1]. This high degree of selectivity minimizes the potential for off-target effects that could arise from the inhibition of other essential amine oxidases.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of this compound against LSD1 and other amine oxidases is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. LSD1) |
| LSD1 | 16 - 24[1][2] | - |
| LSD2 | > 16,000 | > 1000[1] |
| MAO-A | > 16,000 | > 1000[1] |
| MAO-B | > 16,000 | > 1000[1] |
Note: The IC50 values can vary slightly between different studies and assay conditions.
Experimental Protocols
The determination of the selectivity profile of this compound involves a series of robust biochemical assays. Below are detailed methodologies for the key experiments cited.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
-
Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.
-
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound (or other test compounds)
-
384-well black plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to each well.
-
Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection mixture.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)
This assay is a common method for measuring the activity of monoamine oxidases.
-
Principle: MAO enzymes catalyze the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline, a fluorescent product.
-
Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
Kynuramine substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (or other test compounds)
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the MAO-A or MAO-B enzyme to the wells of a 96-well plate.
-
Add the this compound dilutions and pre-incubate.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product (e.g., excitation at 310 nm / emission at 400 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining enzyme inhibition.
Caption: Logical relationship of this compound's selectivity profile.
Conclusion
The comprehensive analysis of this compound's selectivity profile confirms its high specificity for LSD1 over other closely related amine oxidases. This characteristic is fundamental to its potential as a targeted therapeutic agent, minimizing the likelihood of off-target effects and associated toxicities. The detailed experimental protocols provided herein offer a foundation for the replication and validation of these findings, which is a cornerstone of rigorous scientific research and drug development. The visualized pathways and workflows further aid in the conceptual understanding of this compound's mechanism of action and the process of its characterization.
References
Methodological & Application
Application Notes: GSK-LSD1 Cell-Based Proliferation Assay
Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By demethylating H3K4, LSD1 typically represses gene expression and is crucial for maintaining pluripotency and controlling developmental programs.[1][2] This enzyme is frequently overexpressed in various cancers, including Acute Myeloid Leukemia (AML), and is involved in regulating cell proliferation, differentiation, and apoptosis.[4][5] Consequently, LSD1 has emerged as a promising therapeutic target in oncology.[6]
GSK-LSD1 is a potent, selective, and irreversible mechanism-based inhibitor of the LSD1 enzyme.[4][7] Its anti-tumor activity has been demonstrated in a range of cancer cell lines, where its inhibition of LSD1 leads to a cytostatic growth effect, cell cycle arrest, and in some cases, apoptosis.[4][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in a cell-based assay format, suitable for drug development and cancer research professionals.
Signaling Pathway of LSD1 Inhibition
Inhibition of LSD1 by this compound triggers a cascade of downstream cellular events. By preventing the demethylation of H3K4, this compound leads to the re-expression of silenced tumor suppressor genes.[8] This action disrupts key oncogenic signaling pathways such as Wnt/β-catenin and c-Myc, promotes the expression of p53, and ultimately results in cell cycle arrest, induction of differentiation, and apoptosis, collectively inhibiting cancer cell proliferation.[4][5][8]
Quantitative Data Summary
This compound and its structurally similar analog, GSK2879552, have been extensively characterized for their inhibitory effects on LSD1 enzymatic activity and cancer cell proliferation. The following table summarizes key quantitative data from various studies.
| Compound | Assay Type | Cell Line/Target | Parameter | Value | Reference |
| This compound | Enzymatic Assay | Purified LSD1 | IC₅₀ | 16 nM | [7] |
| This compound | Cell Growth Assay | Cancer Cell Lines | Average EC₅₀ | < 5 nM | [7] |
| GSK2879552 | Cell Proliferation | 20 AML Cell Lines | Average EC₅₀ | 137 ± 30 nM | [4] |
| GSK2879552 | BrdU Incorporation | MOLM-13 (AML) | EC₅₀ | 1.9 ± 0.9 nM | [4] |
Experimental Protocol: Cell Proliferation Assay (Luminescent ATP-Based)
This protocol details a robust method for determining the effect of this compound on the proliferation of cancer cells using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.[9][10]
Experimental Workflow
The overall workflow for the cell proliferation assay is straightforward, involving cell seeding, compound treatment, incubation, and signal detection.
Principle of the Assay
The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP.[9] The assay reagent lyses cells to release ATP, which is consumed in a luciferase reaction to produce a luminescent signal that is directly proportional to the number of living cells in the well.
Materials and Reagents
-
Cancer cell line of interest (e.g., AML, SCLC, or Merkel cell carcinoma cell lines)[1][2][4]
-
This compound compound
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, opaque-walled 384-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette or automated liquid handler
-
Luminometer (microplate reader with luminescence detection)
Procedure
-
Cell Seeding:
-
Empirically determine the optimal seeding density for your chosen cell line to ensure cells remain in the exponential growth phase for the duration of the experiment (e.g., 6 days).[11]
-
Harvest and count cells, then dilute to the optimal concentration in a pre-warmed culture medium.
-
Dispense the cell suspension into the wells of a 384-well opaque-walled plate. Include wells for a "Time 0" (T0) plate to quantify the starting cell number.[9]
-
Incubate the plates for 24 hours (37°C, 5% CO₂) to allow cells to adhere and recover.[9]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock to create a concentration range (e.g., a 20-point twofold dilution series).[11] The final DMSO concentration in the wells should be kept low (e.g., ≤ 0.15%) to avoid solvent toxicity.[11]
-
Prepare a vehicle control using DMSO at the same final concentration as the compound-treated wells.
-
Add the diluted compounds and the vehicle control to the appropriate wells on the cell plates (in duplicate or triplicate).
-
-
Time 0 (T0) Plate Processing:
-
Incubation:
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (e.g., a volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
-
Data Analysis
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Express the luminescent values from the 6-day treatment as a percentage of the T0 value.[9][11]
-
Plot the normalized values against the logarithm of the compound concentration.
-
Fit the data using a four-parameter nonlinear regression model to generate a dose-response curve and calculate the EC₅₀ value (the concentration of this compound that causes a 50% reduction in cell proliferation).[4][9]
Supporting Protocols
To further characterize the mechanism of this compound-induced growth inhibition, the primary proliferation assay can be supplemented with the following methods.
-
Cell Cycle Analysis: Treatment with this compound has been shown to induce an increase in the G1 phase population of the cell cycle.[4] This can be quantified by fixing cells, staining DNA with propidium iodide (PI), and analyzing the cell cycle distribution by flow cytometry.[1][2][4]
-
Apoptosis Assay: To determine if growth inhibition is due to programmed cell death, apoptosis can be measured.[4] This can be achieved using a Caspase-Glo® 3/7 Assay to measure caspase activity or by staining with Annexin V and a viability dye for analysis by flow cytometry.[1][2][4]
-
DNA Synthesis Assay: The direct effect on DNA replication can be assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[4][10] Following a pulse with BrdU, incorporated BrdU is detected using a specific antibody in an ELISA or flow cytometry format.[4][10]
References
- 1. embopress.org [embopress.org]
- 2. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Combination LSD1 and HOTAIR-EZH2 inhibition disrupts cell cycle processes and induces apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luminescent cell viability assay. [bio-protocol.org]
- 10. Sejt-életképességi és proliferációs vizsgálatok [sigmaaldrich.com]
- 11. GSK2879552 | Histone Demethylase | TargetMol [targetmol.com]
Application Notes and Protocols for Detecting LSD1 Inhibition by GSK-LSD1 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). Its involvement in various cancers has made it a promising target for therapeutic intervention. GSK-LSD1 is a potent and irreversible inhibitor of LSD1. This document provides a detailed protocol for assessing the inhibition of LSD1 by this compound in a cellular context using Western blotting. The primary readout for successful inhibition is the accumulation of the di-methylated H3K4 (H3K4me2) substrate.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on LSD1 and its substrate, H3K4me2, as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on H3K4me1 and KLLN Protein Levels in SW1990 Cells [1]
| This compound Concentration (µM) | H3K4me1 Level (relative to control) | KLLN Level (relative to control) |
| 0 | 1.0 | 1.0 |
| 1 | Increased | Increased |
| 10 | Further Increased | Further Increased |
| 100 | Markedly Increased | Markedly Increased |
Note: The original source provides a representative Western blot image. The table reflects the observed trend from that image.
Signaling Pathway
LSD1 is a key epigenetic modulator that removes methyl groups from histone H3, primarily at lysine 4 (H3K4), leading to transcriptional repression of target genes. Inhibition of LSD1 by this compound blocks this demethylation process, resulting in the accumulation of methylated H3K4 (specifically H3K4me1 and H3K4me2). This leads to the de-repression of tumor suppressor genes and differentiation-associated genes, thereby inhibiting cancer cell proliferation and promoting differentiation.
Caption: LSD1 inhibition by this compound leads to increased H3K4 methylation and subsequent changes in gene expression that can suppress cell proliferation and promote differentiation.
Experimental Protocols
Cell Culture and this compound Treatment
A critical aspect of assessing LSD1 inhibition is a well-controlled cell culture experiment.
Caption: A schematic overview of the experimental workflow for assessing LSD1 inhibition via Western blot.
Materials:
-
Cell line of interest (e.g., SW1990, HSC-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. For a dose-response experiment, typical concentrations might range from 0 (vehicle control) to 100 µM.[1] Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
Cell Lysis
Procedure:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
Procedure:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
Materials:
-
Polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibodies:
-
Rabbit anti-LSD1
-
Rabbit anti-H3K4me2
-
Rabbit or Mouse anti-Total Histone H3 (loading control)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Also, load a protein molecular weight marker. Run the gel according to the manufacturer's recommendations.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:
-
anti-LSD1: 1:1000
-
anti-H3K4me2: 1:1000
-
anti-Total Histone H3: 1:2000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the H3K4me2 signal to the total Histone H3 signal to account for any variations in histone content. Normalize the LSD1 signal to a loading control like β-actin or GAPDH.
References
Application Notes and Protocols for GSK-LSD1 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of GSK-LSD1 (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various mouse xenograft models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and prostate cancer, making it an attractive therapeutic target.[2] this compound is a selective inhibitor of LSD1 that has demonstrated anti-proliferative activity in preclinical cancer models.[3][4]
Mechanism of Action
This compound irreversibly inhibits LSD1, leading to an increase in H3K4 and H3K9 methylation. This epigenetic modification results in the altered expression of genes involved in cell differentiation, proliferation, and tumor suppression.[5][6] The inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells, thereby impeding tumor growth.[7][8]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Co-immunoprecipitation Protocol for Studying GSK3-LSD1 Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell growth, and differentiation.[1] Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4/K9).[2][3] The interaction between GSK3 and LSD1 is of significant interest as it represents a key nexus in cellular signaling and epigenetic control. For instance, GSK3β-mediated phosphorylation of LSD1 can enhance its stability, prevent its degradation, and regulate its role in gene repression, impacting tumorigenesis and the self-renewal of cancer stem cells.[4][5] Investigating this protein-protein interaction is crucial for understanding disease mechanisms and for the development of targeted therapeutics.[6]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[7][8] The method is based on the principle of using a specific antibody to isolate a target protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[9][10] Subsequent analysis, typically by Western blotting, can then confirm the presence of the suspected interacting partner.
This application note provides a detailed protocol for performing Co-IP to study the interaction between GSK3 and LSD1, with a focus on methodologies optimized for nuclear proteins.
Signaling Pathway and Experimental Workflow
The interaction between GSK3 and LSD1 is a key regulatory event. GSK3β can phosphorylate LSD1, which in turn affects its stability and its association with other proteins, ultimately leading to changes in gene transcription.[5]
Caption: GSK3β phosphorylates LSD1, promoting its stability and function.
The Co-IP workflow involves several critical steps, from preparing the cell lysate under conditions that preserve protein interactions to eluting and analyzing the captured protein complexes.
Caption: General experimental workflow for Co-immunoprecipitation.
Detailed Experimental Protocol
This protocol is optimized for studying the interaction between GSK3 and LSD1, both of which can be localized to the nucleus.[5][11]
A. Materials and Reagents
-
Cell Culture: Human cell line known to express GSK3 and LSD1 (e.g., 293T, GSC11).[4][5]
-
Antibodies:
-
IP-grade primary antibody against the "bait" protein (e.g., anti-GSK3β).
-
Western blot-grade primary antibody against the "prey" protein (e.g., anti-LSD1).
-
Isotype-matched IgG for negative control.
-
-
Beads: Protein A/G magnetic beads or agarose beads.[12]
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.[13]
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[13] Note: For nuclear proteins, mild sonication may be required. Non-ionic detergents like NP-40 are crucial to preserve protein-protein interactions.[7][14]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.[7]
-
Wash Buffer: Same composition as Lysis Buffer, or PBS with 0.1% Tween-20.[15]
-
Elution Buffer: 2x Laemmli Sample Buffer (for Western blot analysis) or 0.1 M Glycine-HCl, pH 2.5 (for native protein analysis).[15]
-
-
Equipment: Refrigerated microcentrifuge, sonicator, magnetic separation rack (for magnetic beads), vortexer, rotator.[13]
B. Procedure
-
Cell Harvest and Lysis
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS and centrifuge at 500 x g for 3 minutes at 4°C.[13]
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (supplemented with inhibitors) per 1x10⁷ cells.[13]
-
Incubate on ice for 20-30 minutes with gentle vortexing.
-
To ensure the release of nuclear proteins, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[15] This step is critical for nuclear-localized proteins like LSD1 and must be optimized to avoid protein complex disruption.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This is your "Input" sample. A small aliquot (20-50 µL) should be saved for Western blot analysis.
-
-
Pre-Clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G bead slurry to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.[16]
-
Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 min).
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation (IP)
-
Add the appropriate amount of primary antibody (e.g., anti-GSK3β for the experiment, and an isotype-matched IgG for the negative control) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate on a rotator overnight at 4°C to allow antibody-antigen complexes to form.
-
-
Immune Complex Capture
-
Add 30-50 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing
-
Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times to wash.
-
Pellet the beads and discard the supernatant. Repeat the wash step 3-4 more times. Thorough washing is critical to minimize background signal.[12]
-
-
Elution
-
After the final wash, carefully remove all residual supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.[13]
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot
-
Load the eluted samples from the Co-IP (both anti-GSK3β and IgG control) and the "Input" sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the "prey" protein (anti-LSD1).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Confirmation: To confirm a successful IP, the membrane can be stripped and re-probed with the antibody against the "bait" protein (anti-GSK3β).
-
Data Presentation and Interpretation
A successful Co-IP experiment will show a band for the prey protein (LSD1) in the lane corresponding to the bait antibody (anti-GSK3β) IP, but not in the negative control IgG lane. The input lane confirms that the prey protein is expressed in the cell lysate.
Table 1: Example of Quantitative Co-IP Data Summary
Quantitative analysis can be performed by measuring the band intensity of the Co-IP'd prey protein and normalizing it to the amount of immunoprecipitated bait protein.[17] This allows for the comparison of interaction strength under different conditions, such as before and after drug treatment.
| Experiment | Bait Protein (IP) | Prey Protein (Blot) | Treatment | Relative Co-IP Amount (Prey/Bait Ratio) |
| Test | Anti-GSK3β | Anti-LSD1 | Vehicle Control | 1.00 ± 0.12 |
| Test | Anti-GSK3β | Anti-LSD1 | GSK-LSD1 Inhibitor[18] | 0.45 ± 0.08 |
| Control | IgG | Anti-LSD1 | Vehicle Control | Not Detected |
| Input | - | Anti-LSD1 | Vehicle Control | Present |
| Input | - | Anti-GSK3β | Vehicle Control | Present |
Troubleshooting Common Issues
Table 2: Co-IP Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal for Prey Protein | Protein-protein interaction is weak or transient. | Consider in vivo cross-linking to stabilize the complex.[16] |
| Lysis buffer is too harsh, disrupting the interaction. | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) and avoid ionic detergents (e.g., SDS).[7][14] | |
| Low expression of target proteins. | Increase the amount of starting cell lysate. Confirm protein expression in the input lane.[19] | |
| High Background/Non-specific Bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration).[16][19] |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration.[19] | |
| Beads are binding non-specifically. | Pre-clear the lysate with beads before adding the primary antibody.[16] | |
| Bait Protein Not Immunoprecipitated | Antibody is not suitable for IP. | Use an antibody that is validated for immunoprecipitation. |
| Antibody epitope is masked in the native protein complex. | Try a different antibody that targets a different epitope.[14] |
References
- 1. A partnership with the proteasome; the destructive nature of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear GSK3β promotes tumorigenesis by phosphorylating KDM1A and inducing its deubiquitination by USP22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rarecancernews.com [rarecancernews.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. betalifesci.com [betalifesci.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. proteinguru.com [proteinguru.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | Structural Genomics Consortium [thesgc.org]
- 19. kmdbioscience.com [kmdbioscience.com]
Application Notes and Protocols for High-Throughput Screening Assays Using GSK-LSD1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize inhibitors of Lysine-Specific Demethylase 1 (LSD1), with a specific focus on the potent and selective irreversible inhibitor, GSK-LSD1.
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[1] By removing these methyl marks, LSD1 can act as either a transcriptional co-repressor or co-activator, influencing a wide range of cellular processes including differentiation, proliferation, and cell cycle control.[1][2] Its overexpression has been implicated in various cancers, making it an attractive therapeutic target.[1][3]
This compound is a potent, selective, and irreversible mechanism-based inhibitor of LSD1.[4][5] It exhibits an IC50 of 16 nM in cell-free assays and demonstrates over 1000-fold selectivity against other closely related FAD-dependent enzymes such as LSD2, MAO-A, and MAO-B.[5][6] In cellular assays, this compound induces changes in gene expression and inhibits the growth of cancer cell lines with an average EC50 of less than 5 nM.[5][6] These properties make this compound an excellent tool compound for studying LSD1 biology and a reference for inhibitor screening campaigns.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound and other relevant LSD1 inhibitors.
Table 1: In Vitro Potency of LSD1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | Cell-free enzymatic | 16 | >1000-fold vs. LSD2, MAO-A, MAO-B | [5][6] |
| GSK2879552 | HTRF | 160 | - | [2][3] |
| Iadademstat (ORY-1001) | HTRF | 0.33 | - | [2][3] |
| Pulrodemstat (CC-90011) | HTRF | 0.66 | - | [2][3] |
| Bomedemstat (IMG-7289) | HTRF | 57 | - | [2][3] |
| Seclidemstat (SP-2577) | HTRF | 1300 | - | [2][3] |
| Tranylcypromine (TCP) | HTRF | 5600 | Non-selective | [2][3] |
| OG-668 | HTRF | 7.6 | - | [2][3] |
Table 2: Cellular Activity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Cancer Cell Lines (average) | Gene Expression | EC50 | < 5 | [5][6] |
| This compound | Cancer Cell Lines (average) | Cell Growth Inhibition | EC50 | < 5 | [5][6] |
| This compound | MOLM-13 (AML) | BrdU Incorporation | EC50 | 1.9 ± 0.9 | [4] |
| GSK2879552 | 20 AML Cell Lines (average) | Cell Proliferation (10-day) | EC50 | 137 ± 30 | [4] |
Signaling Pathway and Mechanism of Action
LSD1 functions within large multi-protein complexes, such as the CoREST and NuRD complexes, to regulate gene expression.[2] Its primary role involves the demethylation of H3K4me1/2, which is generally associated with transcriptional repression. The inhibition of LSD1 by compounds like this compound leads to an increase in H3K4 methylation at target gene promoters, derepressing the expression of genes involved in cellular differentiation and tumor suppression.
Figure 1: Simplified signaling pathway of LSD1 and its inhibition by this compound.
Experimental Protocols
Several assay formats are suitable for high-throughput screening of LSD1 inhibitors. The choice of assay depends on factors such as sensitivity, cost, and the specific research question.
Protocol 1: Fluorescence-Based Amplex Red Assay
This is a coupled-enzyme assay that detects the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.[7][8] It is a sensitive and reliable method suitable for HTS.
Principle: LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin, which can be measured.
Figure 2: Experimental workflow for the Amplex Red-based LSD1 HTS assay.
Materials:
-
Purified recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., di-methylated histone H3K4 peptide)
-
This compound (as a positive control inhibitor)
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of test compounds and this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme/Substrate Mix: Prepare a master mix containing LSD1 enzyme and H3K4me2 peptide substrate in assay buffer.
-
Assay Plate Preparation: Dispense 2 µL of diluted compounds into the wells of a 384-well plate. Include wells for "no enzyme" (negative control) and "no inhibitor" (positive control).
-
Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection reagent mix containing Amplex Red and HRP in assay buffer. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values.
Protocol 2: Antibody-Based Detection Assay (Colorimetric/Fluorometric)
This method directly measures the demethylated product using a specific antibody, which offers high specificity and sensitivity.[9][10]
Principle: A di-methylated H3K4 substrate is coated onto microplate wells. LSD1 enzyme is added, and it removes the methyl groups. A specific antibody that recognizes the demethylated product is then used for detection, followed by a secondary antibody conjugated to an enzyme (for colorimetric) or a fluorophore.
Figure 3: Workflow for an antibody-based LSD1 HTS assay.
Materials:
-
Microplates pre-coated with di-methylated histone H3-K4 substrate
-
Purified recombinant human LSD1 enzyme
-
This compound
-
Primary antibody specific for the demethylated product
-
HRP-conjugated secondary antibody
-
Colorimetric or fluorometric HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (for colorimetric assays)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Compound and Enzyme Addition: Add LSD1 enzyme and test compounds (or this compound) to the substrate-coated wells.
-
Enzymatic Reaction: Incubate the plate for 60-90 minutes at 37°C to allow for demethylation.
-
Washing: Wash the wells multiple times with Wash Buffer to remove the enzyme and unbound components.
-
Primary Antibody: Add the primary antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the washing steps.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 30-45 minutes at room temperature.
-
Washing: Repeat the washing steps.
-
Signal Development: Add the HRP substrate and incubate until sufficient signal develops (5-15 minutes). For colorimetric assays, add a stop solution.
-
Data Acquisition: Read the absorbance (e.g., 450 nm) or fluorescence (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: The signal is proportional to LSD1 activity. Calculate percent inhibition and IC50 values.
Protocol 3: Cellular Proliferation Assay
This assay measures the effect of LSD1 inhibition on the growth of cancer cells, providing a physiologically relevant readout.
Principle: Cancer cell lines sensitive to LSD1 inhibition (e.g., AML or SCLC cell lines) are treated with this compound or test compounds. Cell viability or proliferation is measured after several days using reagents like CellTiter-Glo® (measures ATP) or by counting cells.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11) or other sensitive cell line
-
Complete cell culture medium
-
This compound and test compounds
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 2,000 cells/well) in a 384-well plate in 40 µL of medium.
-
Compound Addition: Prepare serial dilutions of compounds. Add 10 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plates for 6-10 days under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add 25 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent growth inhibition and determine EC50 values.
Conclusion
The protocols and data presented here provide a comprehensive guide for establishing HTS assays to discover and characterize LSD1 inhibitors. This compound serves as an invaluable tool for these studies, acting as a potent and selective reference compound for validating assay performance and interpreting screening results. The choice of biochemical or cellular assay will depend on the specific goals of the screening campaign, with biochemical assays being ideal for identifying direct enzyme inhibitors and cellular assays providing crucial information on compound activity in a biological context.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. epigentek.com [epigentek.com]
- 10. epigentek.com [epigentek.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and GSK-LSD1 Inhibition for Targeting LSD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its role in transcriptional repression and activation makes it a key player in various cellular processes, including differentiation, proliferation, and tumorigenesis. Consequently, LSD1 has emerged as a promising therapeutic target in oncology and other diseases.
Two primary methodologies are employed to investigate and therapeutically target LSD1 function: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules such as GSK-LSD1. Lentiviral shRNA offers a highly specific and potent method for silencing LSD1 expression, leading to a sustained reduction in protein levels. In contrast, this compound is a potent, selective, and irreversible small molecule inhibitor that targets the catalytic activity of LSD1.[1][2]
Understanding the nuances, advantages, and limitations of each approach is crucial for designing robust experiments and interpreting results accurately. These application notes provide a detailed comparison of lentiviral shRNA knockdown of LSD1 and this compound treatment, complete with experimental protocols, comparative data, and visual workflows to guide researchers in selecting the most appropriate method for their specific research questions.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of LSD1 shRNA knockdown and this compound treatment on cell viability and signaling pathway modulation.
Table 1: Comparative Efficacy on Cell Viability
| Cell Line | Method | Parameter | Value | Reference |
| Merkel Cell Carcinoma (MCC) Cell Lines (PeTa, MKL-1, WaGa, MS-1) | This compound | IC50 | Low nM range | [3] |
| Merkel Cell Carcinoma (MCC) Cell Lines (PeTa, MKL-1, WaGa, MS-1) | ORY-1001 (another LSD1i) | IC50 | Low nM range | [3] |
| Human Dermal Fibroblasts (HDFB) | This compound | IC50 | No significant effect | [3] |
| Acute Myeloid Leukemia (AML) Cell Lines (20 lines) | GSK2879552 (structurally similar to this compound) | Average EC50 | 137 ± 30 nM | [2] |
| MOLM-13 (AML) | This compound | EC50 (BrdU assay) | 1.9 ± 0.9 nM | [2] |
| Glioblastoma Stem Cells (GSCs) | This compound | IC50 | 250 - 750 µM | [4] |
| Gastric Cancer Cells | LSD1-shRNA | Cell Proliferation | Significantly lower than control | [5] |
Table 2: Comparative Effects on Signaling Pathways
| Cell Line | Method | Pathway | Effect | Quantitative Change | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) | LSD1 shRNA | Notch | Inhibition | Notch1, Notch3, DTX1, Hes1 decreased by 30.2% - 68.2% | [6] |
| Esophageal Squamous Cell Carcinoma (ESCC) | LSD1 shRNA | PI3K/Akt/mTOR | Inhibition | p-Akt (Ser473), Rictor, etc. decreased by 24.1% - 80.5% | [6] |
| Prostate Cancer Cells | GSK2879552 | PI3K/AKT | Inhibition | Markedly decreased AKT phosphorylation | [7] |
| Gastric Cancer Cells | LSD1-shRNA | VEGF-C/PI3K/AKT | Inhibition | Decreased p-PI3K, p-AKT, VEGFR-3, MMP-2, MMP-9 | [5] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of LSD1
This protocol outlines the steps for transducing mammalian cells with lentiviral particles carrying an shRNA targeting LSD1, followed by selection of stable knockdown cells.
Materials:
-
Lentiviral particles containing shRNA targeting LSD1 (and a non-targeting control)
-
Target mammalian cell line
-
Complete cell culture medium
-
Polybrene (hexadimethrine bromide)
-
Puromycin dihydrochloride
-
12-well or 6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer
-
Antibodies for Western blot analysis (anti-LSD1 and loading control)
Procedure:
-
Cell Seeding:
-
Twenty-four hours prior to transduction, seed target cells in a 12-well plate at a density that will result in 50-70% confluency on the day of infection.[8]
-
-
Transduction:
-
On the day of transduction, thaw the lentiviral particles on ice.
-
Prepare fresh medium containing Polybrene at a final concentration of 5-8 µg/mL.[9] The optimal concentration should be determined empirically for each cell line.
-
Remove the old medium from the cells and replace it with the Polybrene-containing medium.
-
Add the appropriate amount of lentiviral particles to each well. A range of multiplicity of infection (MOI) should be tested to determine the optimal transduction efficiency. Include a well with non-targeting control shRNA lentiviral particles.
-
Gently swirl the plate to mix and incubate overnight at 37°C in a CO2 incubator.
-
-
Medium Change and Selection:
-
After 16-24 hours, remove the virus-containing medium and replace it with fresh complete medium.
-
Allow the cells to recover for 24-48 hours.
-
Begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin (typically 2-10 µg/mL) must be determined beforehand by generating a kill curve for the specific cell line.[8][10]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.[8]
-
-
Expansion of Stable Clones:
-
Continue selection for 1-2 weeks, or until resistant colonies are visible and non-transduced cells are eliminated.
-
Pick individual resistant colonies and expand them in separate wells.
-
-
Validation of Knockdown:
-
Once the clones have expanded, validate the knockdown of LSD1 expression at the protein level using Western blotting.
-
Lyse the cells using RIPA buffer and quantify protein concentration.
-
Perform SDS-PAGE and Western blot analysis using an anti-LSD1 antibody. Compare the LSD1 protein levels in the shRNA-transduced cells to the non-targeting control.
-
Protocol 2: this compound Treatment in Cell Culture
This protocol describes the treatment of cultured mammalian cells with the small molecule inhibitor this compound.
Materials:
-
This compound (and vehicle control, e.g., DMSO)
-
Target mammalian cell line
-
Complete cell culture medium
-
Tissue culture plates (e.g., 96-well for viability assays, larger formats for other assays)
-
Assay-specific reagents (e.g., CellTiter-Glo®, antibodies for Western blot)
Procedure:
-
Cell Seeding:
-
Seed cells in the appropriate tissue culture plate format at a density suitable for the intended assay and treatment duration. Allow cells to adhere and resume exponential growth (typically overnight).
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for the desired effect (e.g., IC50 for cell viability). Concentrations can range from low nM to µM depending on the cell line and experimental goals.[3][4]
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
The incubation time will vary depending on the assay. For cell viability assays, treatment durations of 3-10 days are common.[2][3] For signaling pathway analysis, shorter time points (e.g., 1, 6, 24, 48 hours) may be appropriate.
-
-
Endpoint Analysis:
-
Following the treatment period, perform the desired endpoint analysis.
-
Cell Viability Assay: Use a commercially available assay such as CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the effect on downstream targets or signaling pathways, lyse the cells and perform Western blotting as described in Protocol 1. For example, to assess the impact on the PI3K/AKT pathway, probe for phosphorylated and total AKT.[7]
-
Gene Expression Analysis: Isolate RNA from treated cells and perform RT-qPCR or RNA-sequencing to analyze changes in gene expression.
-
Mandatory Visualizations
Signaling Pathways
Caption: LSD1 signaling pathways and downstream effects.
Experimental Workflows
Caption: Comparative experimental workflows.
Logical Relationships
Caption: Logical comparison of the two methods.
References
- 1. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 5. shRNA-interfering LSD1 inhibits proliferation and invasion of gastric cancer cells via VEGF-C/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following GSK-LSD1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for analyzing apoptosis in cancer cell lines treated with GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols focus on the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a robust method for quantifying programmed cell death.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator involved in gene transcription and is frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1] this compound is a small molecule inhibitor that irreversibly inactivates LSD1, leading to changes in gene expression and inhibition of cancer cell growth.[2] One of the key anti-cancer mechanisms of LSD1 inhibition is the induction of apoptosis, or programmed cell death. This compound has been shown to promote the expression of the tumor suppressor p53, a critical mediator of apoptosis.[1]
Flow cytometry using Annexin V and Propidium Iodide (PI) is a widely used technique to detect and quantify apoptosis.[3] Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells.[5] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action: this compound and Apoptosis Induction
This compound inhibits the demethylase activity of LSD1, which is part of several transcriptional co-repressor complexes.[2] By inhibiting LSD1, this compound can induce the re-expression of silenced tumor suppressor genes. A key target in this process is the p53 signaling pathway. LSD1 can demethylate and inactivate p53; therefore, inhibition of LSD1 by this compound can lead to the accumulation of active p53.[1] Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax and Puma, which in turn trigger the intrinsic apoptotic pathway, leading to caspase activation and cell death.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
GSK-LSD1 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for GSK-LSD1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this potent and selective LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is highly recommended to prepare the initial stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1][2] this compound dihydrochloride has good solubility in DMSO, typically up to 25 mg/mL or even 57 mg/mL.[1][2] Using fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce solubility.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. This can be caused by several factors:
-
Final Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit in that specific medium.
-
Buffer Composition: The ionic strength and pH of your buffer can significantly impact solubility. High ionic strength buffers, such as concentrated phosphate buffers, can decrease the solubility of hydrophobic compounds.[3]
-
Residual DMSO Concentration: The final percentage of DMSO in your working solution might be too low to maintain this compound in solution. Many enzymatic assays can tolerate a few percent of DMSO, which can aid in solubility.[3]
-
Temperature: Preparing dilutions at room temperature or on ice can sometimes lead to precipitation if the compound is less soluble at lower temperatures.
Q3: What is the solubility of this compound in aqueous buffers like PBS?
A3: The hydrochloride salt of this compound has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2).[2][4] However, it is important to note that this is an approximation, and the actual solubility can be influenced by the specific batch of the compound and the exact composition of the buffer. It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound insolubility in your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Solution Workflow:
Detailed Troubleshooting Steps:
-
Optimize Final Concentration: The most straightforward first step is to reduce the final concentration of this compound in your assay. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.
-
Adjust Final DMSO Concentration: If your experimental system allows, increasing the final concentration of DMSO can help maintain the solubility of this compound. A final concentration of 1-5% DMSO is often tolerated in cell-based and biochemical assays.[3] Always verify the compatibility of your system with the intended DMSO concentration.
-
Modify Buffer Conditions:
-
Ionic Strength: High salt concentrations can lead to "salting out" of hydrophobic compounds. If you are using a high concentration phosphate buffer (e.g., 100 mM), consider switching to a lower concentration (e.g., 25 mM) or a different buffering agent like Tris or HEPES.[3]
-
pH Adjustment: this compound is an amine-containing compound. The solubility of amines can be pH-dependent.[5] While the dihydrochloride salt form aids aqueous solubility, the pH of your final buffer can still have an effect. Experimenting with a slightly more acidic buffer (if your assay permits) may improve solubility.
-
-
Utilize Co-solvents or Detergents: For particularly challenging solubility issues, the use of co-solvents may be necessary.
-
PEG300 and Tween-80: A formulation for in vivo use involves a mixture containing PEG300 and Tween-80, which can also be adapted for in vitro applications where appropriate.[1]
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 (e.g., 0.01%) are sometimes included in biochemical assay buffers and can help prevent aggregation of small molecules.[6] However, be cautious as detergents can interfere with some assays.[3]
-
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to disperse any microscopic precipitates and facilitate dissolution.
Data Presentation
Table 1: Solubility of this compound (dihydrochloride salt)
| Solvent/Buffer | Approximate Solubility | Reference |
| DMSO | 25 mg/mL | [2][4] |
| DMSO | 57 mg/mL | [1] |
| Water | 57 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [2][4] |
| DMF | 1 mg/mL | [2][4] |
| Ethanol | 0.1 mg/mL | [2][4] |
Note: Solubility can vary between batches and with the exact preparation of the solvent or buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound dihydrochloride (MW: 289.24 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, use 2.89 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid.
-
Vortex or gently warm the solution (e.g., at 37°C) until the solid is completely dissolved. Ensure the solution is clear before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2][7]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (to assay temperature) aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20)[6]
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
If necessary, perform serial dilutions in 100% DMSO to get closer to the final desired concentration. This minimizes the volume of DMSO added to the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the small volume of the this compound DMSO stock directly to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, sonicate in a water bath for 2-5 minutes.
-
Use the freshly prepared working solution immediately for the best results. Do not store aqueous dilutions of this compound.[4]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Identifying and minimizing GSK-LSD1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, GSK-LSD1. The information provided aims to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[3][4] By inhibiting LSD1, this compound can induce changes in gene expression and is a valuable tool for studying the biological roles of LSD1.[5][6]
2. What are the known off-target effects of this compound?
This compound is highly selective for LSD1. It exhibits over 1000-fold selectivity against other closely related FAD-utilizing enzymes such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[5][2][7] However, at high concentrations (10 µM), some off-target activity has been observed in a CEREP ExpresSProfile selectivity panel.[5][7] The primary off-targets at these elevated concentrations are neurotransmitter transporters. It is important to use the lowest effective concentration of this compound in your experiments to minimize the risk of these off-target effects.
3. How can I experimentally identify potential off-target effects of this compound in my model system?
A multi-pronged approach is recommended to identify off-target effects:
-
Transcriptomic Profiling (RNA-seq): Compare the gene expression profiles of cells treated with this compound to those treated with a vehicle control and cells with LSD1 genetically knocked down or out. Off-target effects may be indicated by gene expression changes that are unique to the this compound treated group.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): Analyze global changes in histone modifications (e.g., H3K4me2) and the binding of other chromatin-associated proteins. Off-target effects might manifest as unexpected changes in the chromatin landscape that are independent of LSD1's known function.
-
Proteomic Profiling: Employ techniques like mass spectrometry-based proteomics to identify proteins that are differentially expressed or post-translationally modified upon this compound treatment. This can reveal unexpected pathway modulation.[8][9]
-
Phenotypic Analysis: Compare the cellular phenotype induced by this compound with that of LSD1 knockdown/knockout. Discrepancies in the observed phenotypes may suggest the presence of off-target effects.
4. What are some common pitfalls to avoid when using this compound?
-
Using excessively high concentrations: As with any inhibitor, using concentrations well above the IC50 increases the likelihood of off-target effects. Aim for the lowest concentration that elicits the desired on-target effect.
-
Ignoring the kinetics of irreversible inhibition: this compound is an irreversible inhibitor.[1][2] This means that its effects can be long-lasting, even after the compound is removed from the medium. This should be considered in the design of washout experiments.
-
Lack of appropriate controls: Always include vehicle-treated and, if possible, LSD1 knockdown/knockout controls to distinguish on-target from off-target effects.
-
Over-reliance on a single assay: A combination of different experimental approaches (e.g., transcriptomic, proteomic, and phenotypic) will provide a more comprehensive understanding of this compound's effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound on target gene expression. | 1. This compound degradation. 2. Incorrect concentration used. 3. Cell line is not sensitive to LSD1 inhibition. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm LSD1 expression in your cell line via Western blot or qPCR. Not all cell lines are dependent on LSD1 activity for survival or gene regulation. |
| Observed phenotype does not match the expected phenotype from LSD1 inhibition. | 1. Off-target effects of this compound. 2. The phenotype is context- or cell-type specific. 3. The role of LSD1 in your specific biological context is not fully understood. | 1. Perform RNA-seq and compare the gene expression profile of this compound-treated cells with that of LSD1-knockdown cells to identify off-target transcriptional signatures. 2. Validate your findings in multiple cell lines or primary cells relevant to your research question. 3. Conduct further mechanistic studies, such as ChIP-seq for LSD1 and relevant histone marks, to elucidate the role of LSD1 in your system. |
| High background in ChIP-seq experiments after this compound treatment. | 1. Inefficient chromatin shearing. 2. Non-specific antibody binding. 3. Excessive cross-linking. | 1. Optimize sonication or enzymatic digestion conditions to ensure chromatin is sheared to the appropriate size range (typically 200-500 bp). 2. Use a ChIP-grade antibody and include an isotype control (e.g., IgG) to assess non-specific binding. 3. Titrate the formaldehyde concentration and cross-linking time to find the optimal conditions for your cell type. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 / % Inhibition | Reference(s) |
| LSD1 (KDM1A) | 16 nM | [5][1][2] |
| LSD2 (KDM1B) | >1000-fold selective vs LSD1 | [5][2][7] |
| MAO-A | >1000-fold selective vs LSD1 | [5][2][7] |
| MAO-B | >1000-fold selective vs LSD1 | [5][2][7] |
| 5-HT Transporter | 74% inhibition at 10 µM | [5][7] |
| 5-HT1A Receptor | 49% inhibition at 10 µM | [5][7] |
| Dopamine Transporter | 39% inhibition at 10 µM | [5][7] |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Marks
This protocol outlines the key steps for performing ChIP-seq to assess changes in histone methylation (e.g., H3K4me2) following this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach ~80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the appropriate duration.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in a cell lysis buffer and incubate on ice.
-
Isolate nuclei and resuspend in a nuclear lysis buffer.
-
Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion. Confirm shearing efficiency on an agarose gel.
4. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody against the histone mark of interest (e.g., anti-H3K4me2) or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina TruSeq).
7. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the reads to the reference genome and perform peak calling to identify regions of enrichment.
-
Compare the enrichment profiles between this compound- and vehicle-treated samples to identify differential histone modification patterns.
Protocol 2: RNA-Sequencing (RNA-seq) for Off-Target Gene Expression Analysis
This protocol provides a general workflow for using RNA-seq to identify off-target gene expression changes induced by this compound.
1. Experimental Design:
-
Include at least three biological replicates for each condition.
-
The core experimental groups should be:
- Vehicle-treated control cells.
- This compound-treated cells.
- LSD1 knockdown or knockout cells (if available) to serve as an on-target reference.
2. Cell Culture and Treatment:
-
Culture and treat cells as described in the ChIP-seq protocol.
3. RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. A high RIN (RNA Integrity Number) is crucial for reliable results.
4. Library Preparation:
-
Prepare RNA-seq libraries from the total RNA. This typically involves:
- Poly(A) selection for mRNA enrichment or ribosomal RNA depletion for total RNA sequencing.
- RNA fragmentation.
- Reverse transcription to cDNA.
- Adapter ligation.
- PCR amplification.
5. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform. The required sequencing depth will depend on the complexity of the transcriptome and the desired sensitivity.
6. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene or transcript expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the vehicle control.
-
Compare the list of differentially expressed genes from the this compound treatment with the list from the LSD1 knockdown/knockout to distinguish on-target from potential off-target effects. Genes that are uniquely altered by this compound are candidates for off-target effects.
Visualizations
Figure 1. A logical workflow for distinguishing on-target from potential off-target effects of this compound.
Figure 2. A simplified diagram of the LSD1 signaling pathway and the mechanism of action of this compound.
References
- 1. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Rapid proteomic analysis for solid tumors reveals LSD1 as a drug target in an end-stage cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GSK-LSD1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the LSD1 inhibitor, GSK-LSD1, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing intrinsic resistance to this compound. What are the potential mechanisms?
A1: Intrinsic resistance to this compound, particularly in models like small cell lung cancer (SCLC), is often linked to the cell's transcriptional state.[1][2] Cell lines with a mesenchymal-like transcriptional signature tend to be more resistant, while those with a neuroendocrine phenotype are more sensitive.[1][2] This resistance can be driven by the transcription factor TEAD4.[1]
Q2: My cancer cell line has developed acquired resistance to this compound after initial sensitivity. What could be happening?
A2: Acquired resistance often involves a reversible, adaptive mechanism of epigenetic reprogramming.[1] The cancer cells may switch from a neuroendocrine to a TEAD4-driven mesenchymal-like state, which confers resistance to LSD1 inhibitors.[1] Additionally, non-genetic mechanisms, such as transcriptional reprogramming and enhancer remodeling, can drive resistance, as seen in acute myeloid leukemia (AML).[3]
Q3: Can combination therapy overcome this compound resistance?
A3: Yes, combination therapy is a promising strategy. Several combinations have shown efficacy in preclinical models:
-
With GSK-3 inhibitors (e.g., LY2090314): This combination has been shown to induce differentiation and suppress the WNT pathway in AML cells.[4][5]
-
With BET inhibitors (e.g., IBET-151): This approach can overcome non-genetic drug resistance in AML by targeting enhancer switching.[3]
-
With proteasome inhibitors (e.g., Carfilzomib): Synergistic cytotoxicity has been observed in multiple myeloma cell lines.[6]
-
With all-trans retinoic acid (ATRA): This combination promotes differentiation in AML cells.[7]
-
With immune checkpoint inhibitors (e.g., anti-PD-1): LSD1 inhibition can enhance tumor immunogenicity, potentially sensitizing resistant tumors to immunotherapy.[8][9]
Q4: How does this compound treatment affect the cell cycle of sensitive cancer cell lines?
A4: In sensitive AML cell lines, this compound treatment typically leads to a G0-G1 cell cycle arrest.[6][7] This is characterized by a decrease in the proportion of cells in the S phase and an increase in the G1 phase.[7] The growth inhibitory effects are primarily due to a slowing of cell division rather than significant induction of apoptosis.[7]
Q5: What is the role of the WNT signaling pathway in resistance to this compound?
A5: The WNT signaling pathway can be a key driver of cancer cell growth. In some contexts, such as AML, combining this compound with a GSK-3 inhibitor has been found to reduce the activity of the WNT pathway, contributing to the anti-leukemic effect.[5]
Troubleshooting Guides
Issue 1: Reduced or no cytotoxic effect of this compound on my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | Characterize the transcriptional state of your cell line (e.g., via RNA sequencing). If it displays a mesenchymal-like phenotype, consider it intrinsically resistant.[1][2] |
| Acquired Resistance | If cells were initially sensitive, assess for changes in mesenchymal markers (e.g., VIM, ZEB1) and neuroendocrine markers.[1] |
| Suboptimal Drug Concentration | Perform a dose-response assay to determine the IC50 of this compound in your specific cell line.[3] |
| Incorrect Experimental Duration | The biological effects of LSD1 inhibition can be time-dependent. Extend the treatment duration (e.g., up to 10 days) to observe the full effect on cell proliferation.[7] |
Issue 2: My in vivo xenograft model is not responding to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Tumor Microenvironment Factors | The tumor microenvironment can contribute to drug resistance. Analyze the immune cell infiltrate and cytokine profile of the tumors. |
| Pharmacokinetic/Pharmacodynamic Issues | Ensure adequate drug delivery and target engagement in the tumor tissue. Measure LSD1 inhibition and histone methylation marks (H3K4me2) in the tumor.[10] |
| Development of Resistance | Similar to cell lines, tumors can develop resistance. Consider combination therapies that have shown efficacy in vivo, such as with BET inhibitors or GSK-3 inhibitors.[3][5] |
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination Therapies in Acute Myeloid Leukemia (AML)
| Treatment | Cell Line | Effect | Reference |
| This compound + LY2090314 (GSK-3 inhibitor) | AML cells | Induced differentiation, reduced WNT pathway activity | [5] |
| This compound + IBET-151 (BET inhibitor) | IBET-resistant MLL-AF9 AML | Overcame resistance, prolonged survival in mice | [3] |
| This compound + ATRA | AML cell lines | Synergistic differentiation activity | [7] |
Table 2: Growth Inhibition of SCLC Cell Lines by an LSD1 Inhibitor (GSK690)
| Cell Line | Transcriptional State | Growth Inhibition | Reference |
| NCI-H69 | Neuroendocrine | 85% | [1] |
| NCI-H69V | Mesenchymal | 22% | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (and/or a combination drug). Include a DMSO-treated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 6 to 10 days).[7]
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Normalize the results to the DMSO control and calculate the IC50 values.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound or DMSO control for the desired time point (e.g., 6 days).[7]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Wash the cells with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot for Histone Methylation
-
Protein Extraction: Treat cells with this compound or DMSO. Lyse the cells and extract total protein.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2, followed by an HRP-conjugated secondary antibody. Use an antibody against total Histone H3 as a loading control.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanisms of intrinsic and acquired resistance to this compound.
Caption: Workflow for evaluating this compound resistance in cancer cell lines.
Caption: Signaling pathways targeted by combination therapies with this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promising Inhibitor Combination for Hard-to-treat Leukemia Subtypes Discovered - Penn Center for Innovation [pci.upenn.edu]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GSK-LSD1 stability and storage conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of GSK-LSD1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2] Some suppliers may recommend storage at +4°C or 2-8°C for shorter periods.[3] Always refer to the product-specific datasheet provided by the supplier.
Q2: What is the long-term stability of the solid compound?
A: When stored correctly at -20°C, this compound is stable for at least four years.[1][2] Another source suggests stability for three years at -20°C as a powder.[4]
Q3: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the this compound crystalline solid in an appropriate organic solvent such as DMSO.[1] It is recommended to purge the solvent of choice with an inert gas before dissolving the compound.[1] For in vivo applications, specific formulation protocols involving co-solvents like PEG300, Tween80, or corn oil may be necessary and should be prepared fresh.[4]
Q4: What are the recommended solvents and solubility limits for this compound?
A: this compound has varying solubility in different solvents. It is highly soluble in DMSO.[1][3] For aqueous solutions, it is soluble in PBS (pH 7.2).[1] Please refer to the table below for detailed solubility information.
Q5: Can I store this compound in an aqueous solution?
A: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results, aqueous solutions should be prepared fresh before use.
Q6: What is the mechanism of action of this compound?
A: this compound is an irreversible and selective, mechanism-based inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2][4][5] It has an IC50 of 16 nM for LSD1 and exhibits over 1,000-fold selectivity against other closely related FAD-utilizing enzymes like LSD2, MAO-A, and MAO-B.[1][2][4][6]
Data Presentation
This compound Storage and Stability
| Parameter | Condition | Duration | Reference |
| Storage (Solid) | -20°C | ≥ 4 years | [1][2] |
| +4°C | Short-term | [3] | |
| 2-8°C | Short-term | ||
| Storage (in Solvent) | -80°C | 1 year | [4] |
| -20°C | 1 month | [4] | |
| Aqueous Solution | Not Recommended | > 1 day | [1] |
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1][2] |
| up to 100 mM | [3] | |
| 57 mg/mL (197.06 mM) | [4] | |
| PBS (pH 7.2) | ~10 mg/mL | [1][2] |
| Water | up to 100 mM | [3] |
| 20 mg/mL | ||
| Ethanol | ~0.1 mg/mL | [1][2] |
| Dimethyl Formamide | ~1 mg/mL | [1][2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of this compound. | Ensure the solid compound is stored at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting. Do not store aqueous solutions for more than a day.[1][4] |
| Inaccurate concentration of this compound solution. | Verify the calculations for your stock solution and dilutions. Use a calibrated balance and pipettes. Confirm the complete dissolution of the compound. | |
| Low or no inhibitory activity | Degraded this compound. | Use a fresh vial of this compound. Check the expiration date. Ensure proper storage conditions have been maintained. |
| Incorrect assay conditions. | Optimize your assay parameters, including incubation time and concentration of this compound. The reported EC50 for cancer cell proliferation is <5 nM.[1][2] | |
| Precipitation of the compound in media | Exceeding solubility limit. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not affect your experimental system.[1] Do not exceed the solubility of this compound in your final assay buffer. |
| Off-target effects observed | High concentration of this compound used. | While highly selective, using excessive concentrations may lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration with minimal off-target activity. |
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.
1. Materials:
- This compound (crystalline solid)
- DMSO (cell culture grade)
- Cancer cell line of interest (e.g., U2OS)[5]
- Complete cell culture medium
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- Plate reader
2. Procedure:
- Prepare this compound Stock Solution:
- Aseptically prepare a 10 mM stock solution of this compound in DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
- Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Treatment with this compound:
- Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A final concentration range of 0.1 nM to 1 µM is a good starting point.
- Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
- Incubate for the desired period (e.g., 72-96 hours).
- Measuring Cell Proliferation:
- After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, following the manufacturer's instructions.
- Record the luminescence using a plate reader.
- Data Analysis:
- Normalize the data to the vehicle control.
- Plot the cell viability against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.
Mandatory Visualizations
LSD1 Signaling Pathways
Lysine-specific demethylase 1 (LSD1) is implicated in several critical cellular signaling pathways. Inhibition of LSD1 by this compound can modulate these pathways, impacting cell fate.
Caption: this compound inhibits LSD1, which in turn regulates key signaling pathways like mTOR, Notch, and PI3K/Akt.[7][8][9]
Experimental Workflow: Cell-Based Assay
A typical workflow for evaluating the effect of this compound on a cellular process.
Caption: A streamlined workflow for in vitro experiments using this compound.
Troubleshooting Logic
A decision tree to help troubleshoot common issues during this compound experiments.
Caption: A logical guide to troubleshooting common experimental issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK-LSD1 Dose-Response Curve Technical Support Center
Welcome to the technical support center for GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in accurately determining the dose-response curve of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound dose-response curve is flat, showing little to no inhibition even at high concentrations. What are the possible reasons?
A flat dose-response curve can be attributed to several factors:
-
Cell Line Insensitivity: Not all cell lines are sensitive to LSD1 inhibition. The anti-proliferative effects of this compound are often cytostatic rather than cytotoxic, meaning the inhibitor may halt cell growth rather than induce cell death.[1][2] This can result in a plateau of partial inhibition. For example, in a screen of 20 acute myeloid leukemia (AML) cell lines, the average maximum inhibition was 62±5%, indicating that complete cytostasis is not always achieved.[1]
-
Incorrect Assay Endpoint: Assays that measure metabolic activity (e.g., MTT, AlamarBlue) may not be optimal if the primary effect of this compound is cytostatic. Consider using assays that directly measure cell proliferation, such as BrdU incorporation or cell counting.[1]
-
Insufficient Incubation Time: As an irreversible inhibitor, the effects of this compound can be time-dependent. Short incubation times may not be sufficient to observe a significant biological response. Studies have shown that effects on cell growth are often observed after several days of treatment (e.g., 6 to 10 days).[1]
-
Compound Inactivity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[3]
Q2: The IC50 value I obtained for this compound is significantly different from published values. Why might this be?
Variations in IC50 values are common and can be influenced by experimental conditions:
-
Cell Line and Type: IC50 values are highly dependent on the cell line used. Different cancer types and even different cell lines within the same cancer type can exhibit varying sensitivity to LSD1 inhibition.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific assay used for determining cell viability or proliferation can all impact the calculated IC50.
-
ATP Concentration in Kinase Assays: For in vitro kinase assays, the concentration of ATP can significantly affect the apparent potency of ATP-competitive inhibitors.[4][5] While this compound is not an ATP-competitive kinase inhibitor, this highlights the importance of standardized assay conditions.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can introduce variability. Ensure you are using a suitable non-linear regression model.
Q3: I am observing high variability between my replicate wells for the same this compound concentration. What could be causing this?
High variability can compromise the reliability of your results. Here are some potential causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability. Ensure your cell suspension is homogenous before and during seeding.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media.[2] Visually inspect your wells for any signs of precipitation, especially at higher concentrations. Using a fresh DMSO stock and ensuring proper mixing when diluting into media can help.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final drug concentration.
Q4: Should I be concerned about off-target effects with this compound?
This compound is a highly selective inhibitor of LSD1. It shows over 1000-fold selectivity against other closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B.[3][6] However, at high concentrations (e.g., 10 µM), some activity against the 5-HT transporter and to a lesser extent, the 5-HT1A receptor and dopamine transporter has been observed.[6] It is always good practice to use the lowest effective concentration to minimize potential off-target effects.
Data Presentation
Table 1: Reported IC50/EC50 Values for this compound and its analog GSK2879552 in various cancer cell lines.
| Compound | Cell Line(s) | Assay Type | Reported IC50/EC50 | Reference |
| This compound | Biochemical Assay | HTRF | IC50: 16 nM | [3][6] |
| This compound | Cancer cell lines | Gene Expression | Average EC50: < 5 nM | [3][6] |
| This compound | Cancer cell lines | Growth Inhibition | Average EC50: < 5 nM | [3][6] |
| This compound | Merkel Cell Carcinoma (MCC) | Cell Viability | Low nM range | [7] |
| GSK2879552 | 20 AML cell lines | Cell Growth | Average EC50: 137±30 nM | [1] |
| GSK2879552 | THP-1 (AML) | Protein Expression | EC50: 23±4 nM | [1] |
| GSK2879552 | MOLM-13 (AML) | Protein Expression | EC50: 44±4 nM | [1] |
Note: GSK2879552 is a structurally similar, potent, and selective irreversible inactivator of LSD1.[1]
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is advisable to prepare concentrations that will span a wide range to generate a full sigmoidal curve.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for a duration determined by the cell line's doubling time and the expected cytostatic effect of the compound (typically 3-10 days).[1]
-
Assay Readout: At the end of the incubation period, assess cell viability or proliferation using an appropriate method (e.g., CellTiter-Glo®, BrdU incorporation, or direct cell counting).[1]
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability/proliferation) and plot the results as a function of the logarithm of the drug concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 or EC50 value.
Visualizations
Caption: Experimental workflow for a this compound dose-response assay.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK-LSD1 and GSK2879552 Efficacy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of two selective, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), GSK-LSD1 and GSK2879552, in the context of Acute Myeloid Leukemia (AML). While both compounds are potent inactivators of LSD1, their development and reported data present distinct profiles.
At a Glance: Key Efficacy and Safety Findings
| Feature | This compound | GSK2879552 |
| Mechanism of Action | Irreversible inhibitor of LSD1 | Irreversible, tranylcypromine-based inhibitor of LSD1[1] |
| Preclinical Efficacy (In Vitro) | Induces differentiation in AML cells.[2] In combination with a GSK3 inhibitor (LY2090314), alters genetic activity and reduces WNT pathway activity.[2] | Showed anti-proliferative effects in 19 of 25 AML cell lines.[1][3] Induced differentiation markers (CD11b and CD86) in AML cell lines.[1][3][4] Synergistic effects on proliferation, differentiation, and cytotoxicity when combined with all-trans retinoic acid (ATRA).[4][5] |
| Preclinical Efficacy (In Vivo) | In MLL-AF9 AML mouse models, improved median survival to 78 days vs. 39 days for control.[6] A portion of treated mice showed no detectable disease long-term.[6] In serial transplantation studies, median survival was 51 days vs. 23 days for control, with 50% of mice remaining disease-free.[6] | In an MLL-AF9 AML mouse model, treated mice had 2.8% GFP+ cells in bone marrow vs. 80% in control after 17 days and survived weeks longer.[3] In patient-derived xenograft (PDX) models, a 6-week treatment significantly decreased human CD45+ bone marrow cells (25.4% vs. 67.7% in vehicle).[6] |
| Clinical Development | Primarily preclinical data available. | Investigated in Phase I clinical trials (NCT02177812, NCT02929498) for relapsed/refractory AML and high-risk MDS.[7][8] |
| Clinical Trial Outcomes | Not applicable. | Trials were terminated due to an unfavorable risk-to-benefit ratio.[7][8] No significant clinical responses were observed.[7] |
| Reported Toxicities | Preclinical studies noted potential for toxicity at high doses.[2] | Treatment-related toxicities included hemorrhage, Grade 3/4 thrombocytopenia, febrile neutropenia, nausea, hypokalemia, and fatigue.[7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LSD1 inhibitors and a general workflow for evaluating their efficacy.
Caption: Mechanism of LSD1 Inhibition in AML.
Caption: Preclinical Evaluation of LSD1 Inhibitors in AML.
Detailed Experimental Protocols
In Vitro Proliferation Assay (Adapted from Smitheman et al.)
-
Cell Lines: A panel of human AML cell lines were used.
-
Treatment: Cells were treated with a titration of GSK2879552 for ten days.
-
Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The concentration required to achieve half of the maximal observed effect (EC50) and the maximum percent inhibition were calculated.[4]
In Vivo AML Mouse Model Efficacy Study (Adapted from Cusan et al. and Mohammad et al.)
-
Animal Model: Secondary recipient mice were engrafted with MLL-AF9 primary AML cells expressing GFP.[3][6]
-
Treatment: Upon engraftment, mice were treated with either this compound or GSK2879552.
-
Efficacy Endpoints:
-
Serial Transplantation: To assess the effect on leukemic stem cells, bone marrow cells from treated primary recipient mice were transplanted into tertiary recipient mice, and their survival was monitored.[6]
Clinical Trial Protocol for GSK2879552 (NCT02177812)
-
Study Design: A Phase I, open-label, multicenter, non-randomized, dose-escalation study.[7][8]
-
Patient Population: Adult patients with relapsed/refractory AML for whom no standard therapies were available.[7][8][9]
-
Treatment: GSK2879552 was administered orally every day, alone or in combination with ATRA. Monotherapy dose-escalation cohorts ranged from 1 to 20 mg.[7][8]
-
Primary Objectives: To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of GSK2879552.[9]
-
Secondary Objectives: To evaluate clinical activity, pharmacokinetics, and pharmacodynamics.[9]
Discussion and Conclusion
Both this compound and GSK2879552 have demonstrated potent anti-leukemic activity in preclinical models of AML, primarily by inducing differentiation and inhibiting proliferation of cancer cells. GSK2879552 progressed to Phase I clinical trials but was ultimately discontinued due to an unfavorable risk-benefit profile, with significant toxicities observed and a lack of clinical response in patients with relapsed/refractory AML.[7]
The preclinical data for this compound, particularly in the aggressive MLL-AF9 AML model, is promising, showing a significant survival benefit and even disease eradication in some instances.[6] However, it is important to note that these are preclinical findings and the toxicity profile in humans has not been established.
For drug development professionals, the journey of GSK2879552 underscores the challenge of translating potent preclinical efficacy into a safe and effective clinical therapy. The on-target toxicity, such as thrombocytopenia, remains a hurdle for LSD1 inhibitors.[7] Future research may focus on identifying patient populations most likely to respond, exploring synergistic combination therapies to reduce required doses and mitigate toxicity[2][4], and developing next-generation LSD1 inhibitors with an improved therapeutic window.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rarecancernews.com [rarecancernews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
A Comparative Guide to the In Vitro Potency of GSK-LSD1 and Other LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of GSK-LSD1 (also known as GSK2879552) against other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The data presented is collated from peer-reviewed studies, with a focus on providing a clear, quantitative comparison and detailed experimental methodologies to aid in research and development decisions.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1][2] By modulating histone methylation states, LSD1 can act as either a transcriptional co-repressor or co-activator, influencing a wide range of cellular processes, including differentiation, proliferation, and stem cell biology.[3][4] LSD1 often functions as part of larger protein complexes, most notably the CoREST complex, which also includes a histone deacetylase (HDAC), linking histone demethylation and deacetylation in gene silencing.[1][5][6][7] Given its significant role in the epigenetic landscape and its overexpression in various cancers, LSD1 has emerged as a promising therapeutic target.[2][8] A number of small molecule inhibitors have been developed to target LSD1, with several advancing into clinical trials for both hematological malignancies and solid tumors.[2][9]
Comparative In Vitro Potency of LSD1 Inhibitors
The in vitro potency of LSD1 inhibitors is a critical determinant of their potential therapeutic efficacy. This section presents a comparative analysis of this compound against other well-characterized LSD1 inhibitors, with data summarized from studies that performed head-to-head comparisons under uniform experimental conditions.
Biochemical Potency Against LSD1
The direct inhibitory effect of these compounds on the enzymatic activity of LSD1 has been assessed using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Other Names | Type | LSD1 IC50 (HTRF Assay) | LSD1 IC50 (HRP Coupled Assay) | Selectivity over MAO-A | Selectivity over MAO-B |
| This compound | GSK2879552, OG-668 | Irreversible | 7.6 nM[10] | 160 nM[4][10] | >1000-fold[11] | >1000-fold[11] |
| Iadademstat | ORY-1001 | Irreversible | 0.33 nM[4][10] | <20 nM[4] | High[4][5] | High[4][5] |
| Bomedemstat | IMG-7289 | Irreversible | 57 nM[4][10] | - | - | - |
| Pulrodemstat | CC-90011 | Reversible | 0.66 nM[4][10] | - | - | - |
| Seclidemstat | SP-2577 | Reversible | 1.3 µM[4][10] | - | - | - |
| Tranylcypromine | TCP | Irreversible | 5.6 µM[10] | - | Low[10] | Low[10] |
Data presented as IC50 values. A lower value indicates higher potency. HTRF: Homogeneous Time-Resolved Fluorescence. HRP: Horseradish Peroxidase. '-' indicates data not available in the cited sources.
Cellular Potency in Acute Myeloid Leukemia (AML) Cell Lines
The anti-proliferative and differentiation-inducing effects of LSD1 inhibitors are crucial indicators of their potential therapeutic benefit. These are often assessed in cancer cell lines, such as those derived from Acute Myeloid Leukemia (AML), where LSD1 is a key driver of the disease.
| Inhibitor | Cell Line | Assay Type | EC50/IC50 (Proliferation) | EC50 (CD11b Induction) |
| This compound | THP-1 | Cell Viability | - | 0.62 nM[4] |
| AML Panel | Proliferation (10-day) | 137 ± 30 nM[12] | - | |
| Iadademstat | THP-1 | Cell Viability | < 1 nM[6] | Potent[5] |
| Bomedemstat | THP-1 | Cell Viability | - | - |
| Pulrodemstat | THP-1 | Cell Viability | - | - |
| Tranylcypromine | THP-1 | Cell Viability | - | ~1.4 µM[4] |
Data presented as EC50 or IC50 values. A lower value indicates higher potency. EC50 (CD11b Induction) measures the concentration required to induce 50% of the maximal expression of the differentiation marker CD11b. '-' indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize the potency of LSD1 inhibitors.
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide substrate.
Principle: The assay relies on the transfer of energy between a donor (Europium cryptate-labeled antibody recognizing the demethylated product) and an acceptor (streptavidin-XL665 bound to the biotinylated peptide). When the substrate is demethylated by LSD1, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol Summary:
-
Reaction Setup: In a 384-well plate, the LSD1 enzyme is incubated with the inhibitor at various concentrations.
-
Substrate Addition: A biotinylated H3K4me1 peptide substrate and the cofactor FAD are added to initiate the enzymatic reaction.
-
Detection: After incubation, a detection mixture containing an anti-H3K4me0 antibody labeled with Europium cryptate and streptavidin-XL665 is added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these emissions is proportional to the amount of demethylated product.[2]
LSD1 Horseradish Peroxidase (HRP) Coupled Assay
This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Principle: LSD1-mediated demethylation produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red or a combination of 4-aminoantipyrine and a phenolic compound) to produce a colored or fluorescent product that can be quantified.
Protocol Summary:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, HRP, the chromogenic substrate, and the LSD1 enzyme.
-
Inhibitor Incubation: The LSD1 inhibitors are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is started by the addition of the H3K4me1/2 peptide substrate.
-
Absorbance/Fluorescence Reading: The change in absorbance or fluorescence is monitored over time using a microplate reader. The rate of the reaction is proportional to the LSD1 activity.[12][13]
Cellular Differentiation Assay by Flow Cytometry
This assay assesses the ability of LSD1 inhibitors to induce differentiation in cancer cells, often by measuring the expression of cell surface markers.
Principle: Inhibition of LSD1 in leukemia cells can overcome the differentiation block, leading to the expression of myeloid differentiation markers such as CD11b and CD86.[9][14][15] These markers can be detected and quantified using fluorescently labeled antibodies and flow cytometry.
Protocol Summary:
-
Cell Treatment: Cancer cell lines (e.g., THP-1) are treated with varying concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
Antibody Staining: Cells are harvested and stained with fluorescently conjugated antibodies specific for differentiation markers (e.g., FITC-CD11b, PE-CD86).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the markers and the mean fluorescence intensity. An increase in the expression of these markers indicates induced differentiation.[14][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in LSD1 function and its inhibition can aid in understanding the mechanism of action of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. moleculardevices.com [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1/CoREST is an allosteric nanoscale clamp regulated by H3-histone-tail molecular recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex. [repository.cam.ac.uk]
- 8. news-medical.net [news-medical.net]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
A Comparative Analysis of GSK-LSD1 and Tranylcypromine on LSD1
An Objective Guide for Researchers and Drug Development Professionals
Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, is a critical enzyme in epigenetic regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context.[2] Its overexpression is linked to poor prognosis in numerous cancers, including acute myeloid leukemia (AML), prostate, and breast cancer, making it a significant therapeutic target.[3][4][5]
This guide provides a comparative analysis of two prominent irreversible inhibitors of LSD1: tranylcypromine (TCP), a repurposed monoamine oxidase (MAO) inhibitor, and GSK-LSD1, a potent and selective chemical probe. Both compounds act as irreversible, mechanism-based inhibitors that form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site.[6][7] This comparison focuses on their biochemical potency, selectivity, cellular activity, and the experimental protocols used for their evaluation.
Mechanism of Action: Irreversible Inhibition
Both this compound and tranylcypromine function by covalently modifying the FAD cofactor essential for LSD1's catalytic activity. This irreversible binding permanently inactivates the enzyme. Tranylcypromine, originally developed as an MAO inhibitor, was later identified as a potent inactivator of LSD1 due to the structural similarities between these FAD-dependent amine oxidases.[2][8] this compound was specifically developed as a chemical probe for LSD1, with a design focused on improving potency and selectivity over other FAD-utilizing enzymes.[9]
Caption: Irreversible inhibitors bind to the active LSD1-FAD complex, forming a covalent adduct that inactivates the enzyme.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and tranylcypromine based on published experimental data.
Table 1: Biochemical Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of the two compounds against LSD1 and related FAD-dependent enzymes. Lower values indicate higher potency.
| Target Enzyme | Parameter | This compound | Tranylcypromine (TCP) | Reference(s) |
| LSD1 | IC50 | 16 nM | 5.6 - 20.7 µM | [8][9][10][11] |
| Ki | Not Reported | 242.7 µM | [8] | |
| LSD2 | Selectivity | >1000-fold | >100 µM (Inactive) | [9][10][11] |
| MAO-A | IC50 | >1000-fold selective | 2.3 - 2.84 µM | [8][9][11] |
| MAO-B | IC50 | >1000-fold selective | 0.73 - 0.95 µM | [8][9][11] |
Data compiled from multiple sources; assay conditions may vary.
Table 2: Cellular Activity and Potency
This table outlines the effectiveness of the inhibitors in cell-based assays, measuring their ability to inhibit cancer cell growth and induce differentiation.
| Assay Type | Parameter | This compound | Tranylcypromine (TCP) | Cell Line(s) | Reference(s) |
| Cancer Cell Growth | EC50 | < 5 nM (average) | Micromolar range | Various cancer lines | [9][12] |
| Gene Expression Changes | EC50 | < 5 nM (average) | Not widely reported | Various cancer lines | [9][12] |
| AML Cell Differentiation | EC50 | Not Reported | ~1.4 µM (CD11b induction) | THP-1 | [11] |
Experimental Protocols
The characterization of LSD1 inhibitors relies on robust biochemical and cellular assays. Below are the methodologies for key experiments cited in the comparison.
Biochemical Inhibition Assay: HRP-Coupled Method
This is a common, indirect assay to measure LSD1 activity by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[13]
Principle: LSD1-catalyzed demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces an equal molar amount of H₂O₂. In a coupled reaction, Horseradish Peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic or chromogenic substrate (like Amplex Red or ADHP), producing a detectable signal. The signal intensity is directly proportional to LSD1 activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, H3K4me2 peptide substrate, HRP, and a detection reagent (e.g., ADHP). Serially dilute the test inhibitors (this compound, TCP) to desired concentrations.
-
Reaction Setup: In a microplate, add the LSD1 enzyme and the test inhibitor at various concentrations. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the H3K4me2 substrate, HRP, and detection reagent mixture to each well.
-
Detection: Incubate the plate at room temperature, protected from light. Measure the fluorescence (e.g., Ex/Em = 530-540 nm/585-595 nm) or absorbance at regular intervals.[14][15]
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Caption: The HRP-coupled assay provides a robust method for quantifying LSD1 activity and inhibition.
Cellular Assay: AML Cell Differentiation
Inhibition of LSD1 in AML cells can overcome the differentiation block, a key therapeutic goal. This is often measured by the upregulation of myeloid-lineage surface markers like CD11b.[5]
Principle: AML cells (e.g., THP-1) are treated with an LSD1 inhibitor. If the inhibitor is effective, it will induce the cells to differentiate, which can be quantified by measuring the increased expression of cell surface proteins like CD11b using flow cytometry.
Protocol Outline:
-
Cell Culture: Culture THP-1 cells in appropriate media and conditions.
-
Treatment: Seed cells at a defined density and treat them with various concentrations of this compound, tranylcypromine, or a vehicle control (DMSO) for a set period (e.g., 72-96 hours).
-
Staining: Harvest the cells and wash them with a suitable buffer (e.g., PBS with BSA). Incubate the cells with a fluorescently-labeled antibody specific for a differentiation marker (e.g., PE-conjugated anti-CD11b).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the live cell population and quantify the percentage of CD11b-positive cells or the mean fluorescence intensity.
-
Data Analysis: Plot the percentage of CD11b-positive cells against the inhibitor concentration to determine the EC50 for differentiation induction.
LSD1 Signaling and Therapeutic Implications
LSD1 does not act in isolation but is a key component of several transcriptional co-repressor complexes.[9] By demethylating H3K4, LSD1 represses the expression of tumor suppressor genes and genes that promote cell differentiation.[1][6] Inhibition of LSD1 reverses this repression, leading to the re-expression of these genes, which in turn can inhibit cancer cell proliferation and induce differentiation.[16] LSD1 has also been shown to regulate important oncogenic signaling pathways, including the Wnt/β-Catenin and PI3K/AKT pathways.[1]
Caption: LSD1 inhibitors block H3K4 demethylation, leading to the re-expression of repressed tumor suppressor genes.
Summary and Conclusion
This comparative guide highlights the significant differences in potency and selectivity between this compound and tranylcypromine.
-
This compound is a highly potent and selective tool compound for studying LSD1. Its IC50 is in the low nanomolar range, and it exhibits over 1000-fold selectivity against related enzymes like MAO-A, MAO-B, and LSD2.[9][10][12] This makes it an ideal probe for elucidating the specific cellular functions of LSD1 without the confounding off-target effects associated with less selective compounds.
-
Tranylcypromine (TCP) is a less potent and non-selective inhibitor of LSD1.[8] Its IC50 for LSD1 is in the micromolar range, and it potently inhibits MAO-A and MAO-B.[8][11] While its clinical use for depression has provided a foundation for repurposing it as an anti-cancer agent, its off-target activity complicates the interpretation of experimental results.[2][17] Nevertheless, its derivatives have served as a crucial scaffold for developing next-generation, more selective LSD1 inhibitors that have entered clinical trials.[2][18]
For researchers aiming to specifically dissect the role of LSD1 in biological processes, the high selectivity and potency of This compound make it the superior choice. For clinical development, while tranylcypromine itself has limitations, it has paved the way for optimized derivatives with improved therapeutic profiles.[18][19] The experimental protocols detailed here provide a standardized framework for evaluating these and other novel LSD1 inhibitors.
References
- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 15. caymanchem.com [caymanchem.com]
- 16. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Reversible vs. Irreversible LSD1 Inhibitors: A Head-to-Head Comparison for Researchers
A Comprehensive Guide to Mechanism, Efficacy, and Clinical Landscape
For researchers and drug development professionals in oncology and beyond, the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a compelling therapeutic target.[1][2] Overexpression of LSD1 is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it plays a crucial role in maintaining a differentiation block and promoting cancer cell proliferation and metastasis.[1][3][4] The development of LSD1 inhibitors has bifurcated into two distinct mechanistic classes: reversible and irreversible inhibitors. This guide provides an objective, data-driven comparison of these two classes to inform research and development decisions.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible LSD1 inhibitors lies in their interaction with the enzyme, particularly its flavin adenine dinucleotide (FAD) cofactor.
Irreversible inhibitors , the first generation of LSD1-targeting compounds, are primarily derivatives of tranylcypromine (TCP).[5] These molecules act as suicide inactivators, forming a covalent bond with the FAD cofactor.[5] This permanent inactivation offers the potential for prolonged pharmacodynamic effects, as enzyme activity is only restored through the synthesis of new LSD1 protein.
Reversible inhibitors , a newer class of compounds, bind non-covalently to LSD1.[6] This interaction is transient, and the inhibitor can associate and dissociate from the enzyme. The rationale behind the development of reversible inhibitors is the potential for an improved safety profile, as the transient binding may reduce the likelihood of on-target toxicities associated with permanent enzyme inactivation.[7]
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for representative reversible and irreversible LSD1 inhibitors, providing a snapshot of their potency and selectivity.
Table 1: In Vitro Potency of LSD1 Inhibitors
| Inhibitor Class | Compound | LSD1 IC50 | Reference |
| Irreversible | Iadademstat (ORY-1001) | 18 nM | [1] |
| Bomedemstat (IMG-7289) | 56.8 nM | [8] | |
| GSK2879552 | ~38 nM (average EC50 in AML cell lines) | [9] | |
| Reversible | Seclidemstat (SP-2577) | 13 nM | [10] |
| Pulrodemstat (CC-90011) | 0.3 nM | [7] | |
| HCI-2509 | 0.3–5 µM | [11] |
Table 2: Selectivity Profile against Monoamine Oxidases (MAOs)
LSD1 shares structural homology with MAO-A and MAO-B, making selectivity a critical consideration in inhibitor development. Off-target inhibition of MAOs can lead to undesirable side effects.
| Inhibitor Class | Compound | MAO-A IC50 | MAO-B IC50 | Selectivity for LSD1 | Reference |
| Irreversible | Iadademstat (ORY-1001) | >1000-fold vs. MAOs | >1000-fold vs. MAOs | High | [1] |
| Reversible | Seclidemstat (SP-2577) | >1 µM | >1 µM | High | [10] |
| Pulrodemstat (CC-90011) | >10 µM | >10 µM | High | [7] |
Clinical Landscape: Efficacy and Safety in Focus
Both reversible and irreversible LSD1 inhibitors are currently under clinical investigation for a range of malignancies.[12]
Irreversible Inhibitors in the Clinic:
-
Iadademstat (ORY-1001): This irreversible inhibitor has shown promising clinical activity in patients with relapsed or refractory AML.[13][14] In a phase I study, iadademstat demonstrated a good safety profile and induced blast differentiation.[14] A phase 2 study in combination with azacitidine in elderly AML patients reported a high overall response rate of 85%.[15] Common treatment-emergent adverse events were primarily hematologic, including thrombocytopenia and neutropenia.[13][14]
-
Bomedemstat (IMG-7289): This agent is being evaluated in myeloid-related malignancies and has shown to be well-tolerated in patients with advanced myelofibrosis.[8]
-
GSK2879552: Preclinical studies demonstrated potent anti-proliferative effects in a majority of AML cell lines.[9] However, 28-day toxicology studies in animals revealed severe but reversible toxicities, including thrombocytopenia and neutropenia.[2]
Reversible Inhibitors in the Clinic:
-
Seclidemstat (SP-2577): Has completed a clinical trial for patients with advanced solid tumors.[10]
-
Pulrodemstat (CC-90011): A phase 1 clinical trial in patients with neuroendocrine neoplasms showed clinical responses, with dose-dependent thrombocytopenia being the most common treatment-related adverse event.[16] The hypothesis behind reversible inhibition is that it could offer a therapeutic window to induce tumor cell differentiation while minimizing on-target toxicity to normal cells.[7]
Signaling Pathways and Experimental Workflows
To understand the broader biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways involving LSD1 and a typical experimental workflow.
Caption: LSD1 regulates gene expression by demethylating histone marks, influencing key oncogenic pathways like Wnt/β-catenin and PI3K/AKT, ultimately promoting metastasis.
Caption: A typical workflow for evaluating the efficacy of LSD1 inhibitors, from initial in vitro screening to in vivo and clinical validation.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing studies, detailed methodologies are crucial. Below are standardized protocols for key experiments in LSD1 inhibitor evaluation.
In Vitro LSD1 Demethylase Assay (HTRF)
This assay quantitatively measures the demethylase activity of LSD1.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2)
-
Europium cryptate-labeled anti-histone antibody (e.g., anti-H3K4me0)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
Test inhibitors (serial dilutions)
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of LSD1 enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the biotinylated H3 peptide substrate (final concentration at Km).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix containing Eu-cryptate antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and determine IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT)
This colorimetric assay assesses the impact of LSD1 inhibitors on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, NCI-H510 for SCLC)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Test inhibitors (serial dilutions)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with 100 µL of medium containing serial dilutions of the LSD1 inhibitor or vehicle.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values.
-
Western Blot for Histone Methylation
This technique is used to confirm the on-target effect of LSD1 inhibitors by detecting changes in histone methylation levels.
-
Reagents and Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the LSD1 inhibitor at various concentrations for a specified time (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total histone H3).
-
Conclusion
The choice between reversible and irreversible LSD1 inhibitors is a critical strategic decision in drug development. Irreversible inhibitors offer the advantage of sustained target engagement, which has translated into promising clinical activity, particularly in AML. However, the potential for on-target toxicities, such as thrombocytopenia, remains a concern. Reversible inhibitors, while still in earlier stages of clinical development for some indications, hold the promise of a wider therapeutic window and improved safety profile. The ongoing clinical trials for both classes will be pivotal in defining their respective roles in the therapeutic armamentarium against cancer and other diseases. For researchers, a thorough understanding of the distinct properties and the application of robust experimental methodologies are essential to further advance the field of LSD1-targeted therapies.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Promotes Bladder Cancer Progression by Upregulating LEF1 and Enhancing EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 15. targetedonc.com [targetedonc.com]
- 16. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - Sattler - Translational Lung Cancer Research [tlcr.amegroups.org]
Unlocking New Therapeutic Avenues: The Synergistic Potential of GSK-LSD1 in Combination Chemotherapy
For Immediate Release
A comprehensive analysis of preclinical data reveals the potent synergistic effects of the LSD1 inhibitor, GSK-LSD1 (also known as GSK2879552), when combined with various chemotherapy agents across different cancer types. These findings highlight the promise of this compound as a combination therapy to enhance the efficacy of existing treatments, overcome drug resistance, and improve patient outcomes.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's synergistic activity with other agents, supported by experimental data and detailed methodologies.
I. Synergistic Effects of this compound with Chemotherapy Agents: A Comparative Overview
The following table summarizes the key quantitative data from preclinical studies investigating the synergistic effects of this compound in combination with other therapeutic agents.
| Cancer Type | Combination Agent | Cell Lines / Model | Key Synergistic Effects | Synergy Quantification | Reference |
| Acute Myeloid Leukemia (AML) | All-Trans Retinoic Acid (ATRA) | MOLM-13, OCI-AML3, and other AML cell lines | Enhanced growth inhibition, increased differentiation (CD11b expression), and induced apoptosis.[1] | Bliss Independence Model (Synergy Score ≥100) | [1] |
| Breast Cancer | Doxorubicin | MCF-7, MDA-MB-468 | Significant reduction in doxorubicin IC50 values.[2][3] | IC50 Fold Reduction | [2] |
| Breast Cancer | Paclitaxel | MCF-7, MDA-MB-468 (tumorspheres) | Synergistic reduction in the number of tumorspheres. | Not specified | [4] |
| Acute Myeloid Leukemia (AML) | GSK3 inhibitor (LY2090314) | ER-HOXA9, THP-1, Kasumi-1, U937 | Enhanced cell differentiation, inhibition of proliferation, and impaired clonogenic activity.[5] | Not specified | [5][6] |
II. Detailed Experimental Protocols
A. Synergy with All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia (AML)
Objective: To evaluate the synergistic anti-leukemic activity of this compound (GSK2879552) in combination with ATRA.
1. Cell Culture:
-
A panel of human AML cell lines, including MOLM-13 and OCI-AML3, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
2. Cell Viability and Proliferation Assays:
-
Cells were seeded in 96-well plates and treated with a dose matrix of GSK2879552 and ATRA for 4 to 10 days.[1]
-
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Cell proliferation was measured using a BrdU incorporation assay.[1]
3. Differentiation Assay:
-
AML cells were treated with GSK2879552 and/or ATRA for 48 hours.
-
The expression of the myeloid differentiation marker CD11b was analyzed by flow cytometry.[7]
4. Apoptosis Assay:
-
Apoptosis was measured by quantifying caspase-3/7 activity using a commercially available kit.[1]
5. Synergy Analysis:
-
The Bliss Independence model was used to calculate synergy scores from the cell viability data. A score of ≥100 was considered synergistic.[1]
B. Synergy with Doxorubicin and Paclitaxel in Breast Cancer
Objective: To investigate the ability of this compound to overcome chemoresistance in breast cancer cells.
1. Cell Culture:
-
Human breast cancer cell lines MCF-7 and MDA-MB-468 were maintained in appropriate culture media.
2. Doxorubicin IC50 Determination:
-
Cells were pre-treated with this compound (0.5 μM) for 5 days.[3]
-
Increasing concentrations of doxorubicin (0–5 μΜ) were then added for an additional 48 hours.[2][3]
-
Cell confluency was measured using the Incucyte Zoom live-cell analysis system to determine IC50 values.[3]
3. Tumorsphere Formation Assay (for Paclitaxel Synergy):
-
MCF-7 and MDA-MB-468 cells were grown in tumorsphere-forming conditions.
-
Tumorspheres were pre-treated with an LSD1 inhibitor (this compound or 2-PCPA) for 5 days, followed by treatment with paclitaxel.
-
The number of tumorspheres was quantified to assess synergy.[4]
C. Synergy with GSK3 Inhibitor (LY2090314) in Acute Myeloid Leukemia (AML)
Objective: To assess the combined effect of LSD1 and GSK3 inhibition on AML cell differentiation and proliferation.
1. Cell Culture:
-
Human AML cell lines, including ER-HOXA9, THP-1, Kasumi-1, and U937, were used.[5]
2. Differentiation and Proliferation Assays:
-
Cells were treated with this compound (50 nM), LY2090314 (100 nM), or the combination for up to 5 days.[5]
-
Differentiation was assessed by measuring the expression of monocyte differentiation markers.
-
Cell proliferation was monitored over the treatment period.[5]
3. Clonogenic Assay:
-
The ability of single cells to form colonies was assessed in methylcellulose-based medium following treatment with the individual agents or the combination.[5]
III. Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows described in the studies.
Caption: Synergistic mechanism of this compound and ATRA in AML.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Perturbing LSD1 and WNT rewires transcription to synergistically induce AML differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Anti-Tumor Potential: A Comparative Guide to GSK-LSD1 In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor effects of the lysine-specific demethylase 1 (LSD1) inhibitor, GSK-LSD1 (also known as GSK2879552), against other notable LSD1 inhibitors. This document synthesizes available experimental data to inform preclinical research and drug development decisions.
LSD1 has emerged as a critical therapeutic target in oncology due to its role in tumorigenesis and cancer progression.[1][2] Its inhibition has been shown to impede cancer cell proliferation, induce differentiation, and reduce metastasis in a variety of solid tumors and hematological malignancies.[2][3] this compound is a potent and selective irreversible inhibitor of LSD1.[4][5] This guide delves into the in vivo validation of its anti-tumor effects and provides a comparative analysis with other LSD1 inhibitors such as ORY-1001 (iadademstat), SP-2509, and the non-selective inhibitor tranylcypromine.
Comparative Efficacy of LSD1 Inhibitors in Preclinical Models
The following tables summarize the in vivo anti-tumor activity of this compound and comparator LSD1 inhibitors across various cancer models.
| Drug | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | Merkel Cell Carcinoma (MCC) | NSG Mice (PeTa cell line xenograft) | Treatment initiated when tumor volume ≥ 50 mm³ | Significant inhibition of tumor growth. In a micrometastasis model (treatment 1 day post-injection), all 8 mice remained tumor-free compared to 8/8 vehicle-treated mice developing tumors.[6] |
| This compound | Lung Adenocarcinoma | N/A | N/A | Inhibited tumor growth and metastasis in vivo. Downregulated PD-L1 expression.[7] |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) | Nude mice (SW1990-luc xenograft) and Patient-Derived Xenograft (PDX) models | N/A | Inhibited proliferation, migration, and invasion.[8] |
| ORY-1001 | Acute Myeloid Leukemia (AML) | Rodent xenografts | <0.020 mg/kg, p.o. daily | Significantly reduced tumor growth.[9][10] |
| ORY-1001 | Glioblastoma | Xenograft mouse model | 400 µg/kg, p.o., every 7 days for 28 days | Exhibited antitumor activity.[11] |
| SP-2509 | Acute Myeloid Leukemia (AML) | Mouse xenografts | 25 mg/kg, i.p., biweekly for 3 weeks | Improved survival.[12] |
| SP-2509 | Retinoblastoma | N/A | N/A | Ameliorated tumor growth in vivo.[13] |
| Tranylcypromine | Prostate Cancer | N/A | N/A | Did not inhibit cell proliferation in LNCaP-LN3 cells.[14] In combination with an NRF2 inhibitor (ML385), it significantly reduced tumor growth.[15][16] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments cited in this guide.
Merkel Cell Carcinoma (MCC) Xenograft Model[6]
-
Cell Line: PeTa human MCC cell line.
-
Animal Model: Immunocompromised NOD scid gamma (NSG) mice.
-
Procedure:
-
PeTa cells were subcutaneously injected into the flanks of NSG mice.
-
For the established tumor model, treatment with this compound or vehicle was initiated once tumors reached a volume of ≥ 50 mm³.
-
For the micrometastasis model, treatment commenced one day following cell injection.
-
-
Monitoring: Tumor growth was monitored regularly.
Acute Myeloid Leukemia (AML) Xenograft Model[17]
-
Cell Source: Patient-derived AML cells.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Procedure:
-
Frozen patient-derived AML cells are thawed and prepared for injection.
-
Cells are injected intravenously or subcutaneously into immunodeficient mice.
-
Engraftment is monitored through peripheral blood analysis for human CD45+ cells.
-
Once engraftment is confirmed, treatment with the LSD1 inhibitor or vehicle is initiated.
-
-
Monitoring: Disease progression is monitored by assessing the percentage of human leukemic cells in the bone marrow and peripheral blood, as well as by overall survival.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: LSD1 Signaling Pathway and Inhibition by this compound.
Caption: General In Vivo Xenograft Experimental Workflow.
Concluding Remarks
The in vivo data presented in this guide demonstrate the potent anti-tumor activity of this compound across a range of preclinical cancer models. While direct comparative studies under identical conditions are limited, the available evidence suggests that this compound is a highly effective LSD1 inhibitor. It is important to note that while preclinical results are promising, the clinical development of GSK2879552 was discontinued due to a risk-benefit profile that did not favor further development, with adverse events including encephalopathy being reported in a Phase I trial in SCLC patients.[17][18][19] This highlights the critical importance of translating preclinical efficacy into a safe and tolerable clinical profile.
This guide serves as a valuable resource for researchers in the field of oncology and drug development, providing a structured overview of the in vivo anti-tumor effects of this compound and its comparators. The provided experimental protocols and pathway diagrams offer a foundation for designing future studies aimed at further elucidating the therapeutic potential of LSD1 inhibition.
References
- 1. news-medical.net [news-medical.net]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lysine-specific demethylase 1 (LSD1) prevented tumor growth and metastasis by downregulating PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Effects for Cancer Therapy - ChemistryViews [chemistryviews.org]
- 16. Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors in Solid Tumors: GSK-LSD1 (GSK2879552) vs. SP-2509 (Seclidemstat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent lysine-specific demethylase 1 (LSD1) inhibitors, GSK-LSD1 (GSK2879552) and SP-2509 (Seclidemstat), with a focus on their application in solid tumors. By presenting preclinical and clinical data, detailed experimental methodologies, and illustrating the underlying signaling pathways, this document aims to be a valuable resource for the scientific community.
Executive Summary
Lysine-specific demethylase 1 (LSD1) has emerged as a critical epigenetic regulator in cancer, making it an attractive therapeutic target.[1] Overexpressed in a variety of solid tumors, LSD1 contributes to tumorigenesis by altering gene expression, leading to cancer cell proliferation and metastasis.[2][3] This has spurred the development of numerous LSD1 inhibitors. This guide focuses on a comparative analysis of this compound (GSK2879552), an irreversible inhibitor, and Seclidemstat (SP-2509), a reversible inhibitor.
While both compounds target LSD1, they exhibit distinct biochemical profiles, preclinical efficacy in different tumor types, and divergent clinical trajectories. This compound, despite showing preclinical promise in small cell lung cancer (SCLC), had its clinical development for solid tumors and hematological malignancies terminated due to an unfavorable risk-benefit profile.[4][5][6] In contrast, Seclidemstat is actively being investigated in clinical trials for various sarcomas and other advanced solid tumors, demonstrating a manageable safety profile and preliminary signs of anti-tumor activity.[7][8]
Mechanism of Action
LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] The demethylation of H3K4, a mark associated with active transcription, leads to transcriptional repression. Conversely, the demethylation of H3K9, a repressive mark, can lead to transcriptional activation.[1] LSD1 can also demethylate non-histone proteins, such as p53 and DNMT1, further influencing cellular processes.[9]
This compound is a potent, selective, and irreversible inhibitor of LSD1.[10] It forms a covalent bond with the FAD cofactor, leading to the inactivation of the enzyme.[11] Seclidemstat, on the other hand, is a non-competitive and reversible inhibitor of LSD1.[12] It is believed to inhibit both the enzymatic and scaffolding functions of LSD1, the latter of which is crucial for its interactions within transcriptional regulatory complexes like CoREST.[13] This difference in the mechanism of inhibition may contribute to their distinct biological activities and clinical profiles.
Preclinical Data Comparison
In Vitro Potency and Activity
A 2021 study in ACS Chemical Biology characterized a range of LSD1 inhibitors, including GSK2879552 and Seclidemstat, under the same experimental conditions.[11] The results highlight significant differences in their potency.
| Assay Type | GSK2879552 (IC50) | Seclidemstat (SP-2577) (IC50) | Reference |
| LSD1 HTRF Assay | 160 nM | 1.3 µM | [11] |
| LSD1 HRP Assay | - | 2.4 µM | [11] |
| AML Cell Viability (TF-1a) | >2 µM | >2 µM | [11] |
| SCLC Cell Viability | Intermediate Potency | Low Potency | [11] |
Table 1: Comparative In Vitro Potency of this compound and Seclidemstat [11]
The study revealed that GSK2879552 is a more potent inhibitor of the catalytic activity of LSD1 compared to Seclidemstat in biochemical assays.[11] However, both compounds showed limited single-agent activity in inhibiting the viability of acute myeloid leukemia (AML) and SCLC cell lines in vitro.[11] Notably, the moderate antiproliferative activity of Seclidemstat was not associated with significant LSD1 target engagement in these cell lines, suggesting its mechanism may extend beyond simple catalytic inhibition.[11]
In Vivo Efficacy
Preclinical studies demonstrated that GSK2879552 exhibited anti-tumor activity in SCLC xenograft models. In NCI-H526 and NCI-H1417 xenografts, oral administration of GSK2879552 at 1.5 mg/kg daily resulted in 57% and 83% tumor growth inhibition, respectively.[12] The effect was primarily cytostatic rather than cytotoxic, leading to a delay in tumor growth.[14]
Seclidemstat has shown promising preclinical activity in various sarcoma models. In vivo studies using pediatric sarcoma xenografts demonstrated that Seclidemstat (100 mg/kg/day, i.p.) significantly inhibited the growth of 3 out of 8 Ewing sarcoma xenografts, 4 out of 5 rhabdomyosarcoma xenografts, and 4 out of 6 osteosarcoma xenografts.[15] In Ewing sarcoma models, Seclidemstat treatment has been shown to modulate the transcriptional activity of the EWS/ETS fusion oncoprotein, a key driver of this disease.[5]
Clinical Trial Comparison
The clinical development paths of this compound and Seclidemstat have diverged significantly, reflecting their differing efficacy and safety profiles observed in early-phase trials.
This compound (GSK2879552)
Phase I clinical trials of GSK2879552 in patients with relapsed/refractory SCLC (NCT02034123) and AML/MDS (NCT02177812, NCT02929498) were terminated.[4][6] The SCLC trial was terminated due to an unfavorable risk-benefit profile, with poor disease control and a high rate of adverse events.[4][5]
| Clinical Trial ID | Indication | Phase | Status | Key Findings/Reason for Termination | Reference |
| NCT02034123 | Relapsed/Refractory SCLC | I | Terminated | Unfavorable risk-benefit profile; poor disease control and high rate of adverse events, including encephalopathy. | [4][5] |
| NCT02177812 | Relapsed/Refractory AML | I | Terminated | Unfavorable risk-benefit ratio. | [6] |
| NCT02929498 | High-Risk MDS | I/II | Terminated | Unfavorable risk-benefit ratio. | [6] |
Table 2: Summary of this compound (GSK2879552) Clinical Trials in Solid and Hematologic Tumors
Seclidemstat (SP-2509)
Seclidemstat is currently in Phase 1/2 clinical development for Ewing sarcoma and other FET-rearranged sarcomas (NCT03600649).[7] Interim results have shown a manageable safety profile with preliminary evidence of anti-tumor activity.[8]
| Clinical Trial ID | Indication | Phase | Status | Preliminary Findings | Reference |
| NCT03600649 | Relapsed/Refractory Ewing Sarcoma and FET-Rearranged Sarcomas | I/II | Recruiting | Manageable safety profile. Recommended Phase 2 dose established. Preliminary anti-tumor activity observed, including one complete response and one partial response in first-relapse Ewing sarcoma patients treated with the combination of seclidemstat, topotecan, and cyclophosphamide. | [7][8] |
| NCT03895684 | Advanced Solid Tumors | I | Completed | Manageable safety profile. Stable disease observed in a subset of patients. | [7] |
| NCT04734990 | Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) | I/II | Recruiting | Partial clinical hold lifted. Promising early results in combination with azacitidine. | [16] |
Table 3: Summary of Seclidemstat (SP-2509) Clinical Trials
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the LSD1 inhibitor (e.g., GSK2879552 or Seclidemstat) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours to 6 days) at 37°C in a humidified incubator with 5% CO2.[12][17]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.[17]
In Vivo Xenograft Study (General Protocol)
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant human solid tumor cells or patient-derived xenograft (PDX) fragments into the mice.[10][18][19]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the LSD1 inhibitor (e.g., GSK2879552 orally or Seclidemstat intraperitoneally) or vehicle control according to the specified dose and schedule.[12][15]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as a specific tumor volume, a set duration, or signs of toxicity.
-
Data Analysis: Compare tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
Western Blotting for Histone Marks
-
Protein Extraction: Extract total protein from treated and untreated cells or tumor tissue.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LSD1, H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3 or beta-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in histone methylation levels.
Conclusion
This compound and Seclidemstat represent two distinct approaches to targeting the epigenetic regulator LSD1 in solid tumors. This compound, an irreversible inhibitor, demonstrated potent enzymatic inhibition but ultimately failed in clinical trials for solid tumors due to a lack of efficacy and a challenging safety profile. In contrast, Seclidemstat, a reversible inhibitor with a potential dual mechanism of inhibiting both enzymatic and scaffolding functions of LSD1, has shown a more favorable clinical trajectory. With a manageable safety profile and preliminary signs of efficacy in sarcomas, Seclidemstat continues to be an active area of clinical investigation.
The comparative data presented in this guide underscore the importance of considering not only the potency of enzyme inhibition but also the mode of inhibition and the broader biological consequences when developing targeted cancer therapies. For researchers and drug developers, the distinct stories of this compound and Seclidemstat offer valuable insights into the complexities of targeting epigenetic modulators and highlight the need for continued research to identify the most effective strategies for different cancer types.
References
- 1. Clinical Data on Salarius Pharmaceuticals’ Seclidemstat in Patients with MDS and CMML Presented at the 2024 European Hematology Association Annual Meeting | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
- 2. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Salarius Pharmaceuticals Announces New Clinical Trial to [globenewswire.com]
- 9. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
- 10. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 14. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salarius Pharmaceuticals Announces Patient Enrollment to Resume in Investigator-initiated Phase 1/2 Clinical Trial Using Seclidemstat with Azacitidine to Treat Hematologic Cancers - BioSpace [biospace.com]
- 17. Luminescent cell viability assay. [bio-protocol.org]
- 18. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Initiation and Characterization of Small Cell Lung Cancer Patient-Derived Xenografts from Ultrasound-Guided Transbronchial Needle Aspirates - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
